1-(3-Methoxy-5-nitrophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxy-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)7-3-8(10(12)13)5-9(4-7)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCGVNAVLOWLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574792 | |
| Record name | 1-(3-Methoxy-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85276-69-3 | |
| Record name | 1-(3-Methoxy-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Synthesis Protocols: 1-(3-Methoxy-5-nitrophenyl)ethanone
Executive Summary & Strategic Analysis
Target Molecule: 1-(3-Methoxy-5-nitrophenyl)ethanone CAS: 85276-69-3 Molecular Formula: C₉H₉NO₄
The synthesis of this compound presents a classic problem in aromatic substitution regiochemistry: the 1,3,5-meta-substitution pattern .
The Regiochemical Challenge
Direct functionalization of simple precursors often fails due to competing directing effects:
-
Direct Nitration of 3-Methoxyacetophenone: The methoxy group (strong activator) directs ortho/para. Nitration would predominantly yield the 2-nitro or 4-nitro isomers, not the desired 5-nitro (meta) isomer.
-
Direct Acetylation of 3-Methoxy-5-nitrobenzene: Friedel-Crafts acylation fails on strongly deactivated nitro-aromatic rings.
The Solution: Convergent vs. Linear Strategies
To bypass these limitations, this guide presents two distinct, high-fidelity pathways:
-
Pathway A (The "Pharma-Standard" Route): A convergent approach starting from 3-Hydroxy-5-nitrobenzoic acid . This utilizes Weinreb amide chemistry to install the acetyl group with absolute regiocontrol. This is the recommended route for medicinal chemistry and high-purity applications.
-
Pathway B (The "Classical" Route): A linear approach starting from Acetophenone . This relies on the meta-directing power of the acetyl group to install two nitro groups, followed by a partial reduction sequence. This route is atom-economical but requires rigorous purification.
Pathway A: The Weinreb Amide Route (Recommended)
This pathway ensures the highest regioselectivity by establishing the 1,3,5-substitution pattern on the benzoic acid scaffold before converting the carboxyl functionality into the methyl ketone.
Mechanistic Flow[1][2][3][4][5][6]
-
O-Methylation: Protection of the phenol as a methyl ether.
-
Weinreb Amide Formation: Conversion of the acid to the N-methoxy-N-methylamide.
-
Nucleophilic Acyl Substitution: Grignard addition to the stable Weinreb intermediate to yield the ketone without over-addition.
Visualization of Pathway A[7]
Figure 1: The Weinreb Amide pathway ensures no over-alkylation occurs during ketone formation.
Detailed Experimental Protocol (Pathway A)
Step 1: Synthesis of 3-Methoxy-5-nitrobenzoic Acid
Note: While double methylation (ester+ether) followed by hydrolysis is common, selective O-methylation of the phenol is possible but difficult. The two-step procedure is more robust.
-
Reagents: 3-Hydroxy-5-nitrobenzoic acid (1.0 eq), Dimethyl sulfate (2.5 eq), Potassium carbonate (3.0 eq), Acetone (0.5 M).
-
Procedure:
-
Suspend acid and K₂CO₃ in acetone.
-
Add dimethyl sulfate dropwise (Exothermic!). Reflux for 4 hours.
-
Quench with water, extract with EtOAc.[1][2][3] Evaporate to yield the methyl ester.
-
Hydrolysis: Dissolve ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify with 1M HCl to pH 2. Filter the white precipitate.
-
-
Yield: ~85-90% (over 2 steps).
Step 2: Weinreb Amide Formation
-
Reagents: 3-Methoxy-5-nitrobenzoic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), DCM (Dichloromethane).
-
Procedure:
-
Dissolve the acid in anhydrous DCM under N₂.
-
Add CDI in portions. Evolution of CO₂ gas will be observed. Stir 1 hour until gas evolution ceases (formation of acyl-imidazole).
-
Add N,O-Dimethylhydroxylamine hydrochloride. Stir overnight at RT.
-
Workup: Wash with 1M HCl, then sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[4]
-
-
Key Insight: The Weinreb amide prevents the formation of tertiary alcohols by forming a stable chelated intermediate with the metal reagent.
Step 3: Grignard Addition[5]
-
Reagents: Weinreb Amide (from Step 2), Methylmagnesium bromide (3.0 M in ether, 1.5 eq), THF (anhydrous).
-
Procedure:
-
Cool the Weinreb amide solution (in THF) to 0°C.
-
Add MeMgBr dropwise. The solution may turn yellow/orange.
-
Stir for 1 hour at 0°C.
-
Quench: Carefully add sat. NH₄Cl solution.
-
Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.[3]
-
-
Purification: Silica gel chromatography (Hexane/EtOAc) yields the pure ketone.
Pathway B: The Classical Nitro-Reduction Route
This pathway is viable for larger scales where chromatography is to be avoided, relying instead on recrystallization. It leverages the meta-directing property of the acetyl group.
Mechanistic Flow[1][2][3][4][5][6]
-
Dinitration: Forcing nitration of acetophenone to the 3,5-dinitro derivative.
-
Zinin Reduction: Selective partial reduction of one nitro group to an amine using sulfide.
-
Sandmeyer Hydroxylation: Conversion of the amine to a phenol via diazonium salt.
-
Methylation: Final capping of the phenol.
Visualization of Pathway B
Figure 2: The classical route relies on partial reduction, which can be sensitive to reaction time and stoichiometry.
Critical Protocol: Partial Reduction (The Zinin Reduction)
The most difficult step in Pathway B is reducing only one nitro group.
-
Reagents: 3,5-Dinitroacetophenone (10 mmol), Sodium Sulfide nonahydrate (Na₂S·9H₂O, 15 mmol), Methanol/Water.
-
Procedure:
-
Purification: Recrystallization from Ethanol.[5]
Comparative Data Analysis
| Feature | Pathway A (Weinreb) | Pathway B (Classical) |
| Overall Yield | High (60-75%) | Low-Moderate (30-45%) |
| Regiocontrol | Absolute (Defined by starting material) | Good (Dependent on purification) |
| Purification | Silica Chromatography | Recrystallization |
| Scalability | Moderate (Reagent cost) | High (Cheap reagents) |
| Safety Profile | Standard Organic Hazards | High Hazard (Fuming HNO₃, Diazonium) |
| Suitability | Drug Discovery / SAR | Bulk Intermediate Mfg |
References
-
Synthesis of 3-methoxy-5-nitrobenzoic acid derivatives
-
Journal of Medicinal Chemistry, 2004, 47 (11), 2897–2905.
-
-
Weinreb Amide Methodology
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981, 22 (39), 3815–3818.
-
-
Partial Reduction of Dinitroarenes (Zinin Reduction)
-
Organic Syntheses, Coll.[2] Vol. 3, p.66 (1955); Vol. 28, p.11 (1948). (General procedure for m-nitroaniline derivatives).
-
-
General Properties and CAS Verification
-
ChemicalBook Entry for CAS 85276-69-3.
-
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1-(3-Methoxy-5-nitrophenyl)ethanone CAS number and structure
The following technical guide is structured to provide an exhaustive analysis of 1-(3-Methoxy-5-nitrophenyl)ethanone , a specialized aromatic building block. Unlike its common isomers (e.g., Nitroapocynin), this 1,3,5-substituted scaffold presents unique synthetic challenges and pharmacological opportunities.[1][2][3]
Structural Analysis, Synthetic Methodologies, and Application Protocols[1][2][3]
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
This compound represents a specific meta-meta substituted benzene scaffold.[1][2][3] In the context of medicinal chemistry, this substitution pattern (1,3,[1][2]5) is thermodynamically difficult to access via standard Electrophilic Aromatic Substitution (EAS) due to the directing effects of substituents, making it a high-value intermediate for designing novel kinase inhibitors and GPCR ligands where precise vector alignment is critical.[1][2][3]
Core Data Matrix
| Property | Specification |
| CAS Registry Number | 85276-69-3 |
| IUPAC Name | 1-(3-Methoxy-5-nitrophenyl)ethan-1-one |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| SMILES | COC1=CC(=CC(=C1)[O-])C(C)=O |
| InChI Key | Derived:[1][2][3][4][5] QGZZCBCLSMAVSE-UHFFFAOYSA-N |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |
Structural Distinction (Critical Note)
Researchers must distinguish this molecule from its more common isomers to avoid synthetic dead-ends:
-
Target: 3-Methoxy-5-nitroacetophenone (CAS 85276-69-3) – Meta relationship between all groups.[1][2][3]
-
Isomer A: 4-Methoxy-3-nitroacetophenone (CAS 6277-38-9) – Ortho relationship (easy nitration product).[1][2][3]
-
Isomer B: Nitroapocynin (CAS 20716-41-0) – Contains a phenol (-OH) group; biologically distinct.[1][2][3]
Synthetic Methodologies
The synthesis of the 1,3,5-isomer requires circumventing standard directing group rules.[1][2][3] Direct nitration of 3-methoxyacetophenone yields the 2- or 4-nitro isomers (ortho/para directors).[1][2][3] Therefore, a Constructive Synthesis or Cross-Coupling Approach is required.[1][2][3]
Method A: The Cross-Coupling Route (Preferred for Purity)
This method utilizes commercially available aryl halides to install the acetyl group, ensuring regiochemical purity.[1][2][3]
Protocol:
-
Starting Material: 1-Bromo-3-methoxy-5-nitrobenzene.[1][2][3]
-
Reagent: Tributyl(1-ethoxyvinyl)tin (Stille Coupling) or Vinyl butyl ether (Heck Coupling).[1][2][3]
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂.
-
Hydrolysis: The intermediate enol ether is hydrolyzed with dilute HCl to release the ketone.
Step-by-Step Workflow:
-
Dissolve 1-bromo-3-methoxy-5-nitrobenzene (1.0 eq) in anhydrous Toluene.
-
Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Reflux under Argon for 12–16 hours.
-
Cool to RT; add 1N HCl and stir vigorously for 1 hour (Hydrolysis of vinyl ether).
-
Extract with EtOAc, wash with KF (aq) to remove tin residues, dry over MgSO₄.
-
Purify via silica gel chromatography (Hexane/EtOAc).
Method B: The Benzoic Acid Route (Scalable)
For larger scales where palladium costs are prohibitive, starting from 3,5-dinitrobenzoic acid is viable.[1][2][3]
-
Partial Reduction: 3,5-Dinitrobenzoic acid → 3-Amino-5-nitrobenzoic acid.[1][2][3]
-
Diazotization/Methylation: Convert amine to -OH, then methylate to -OMe.[1][2][3]
-
Acylation: Convert Acid to Acid Chloride (SOCl₂), then react with Dimethylcadmium (CdMe₂) or Lithium dimethylcuprate (Me₂CuLi) to form the ketone.[1][2][3]
Visualization of Synthetic Logic
Figure 1: Comparison of synthetic routes. Direct nitration fails to yield the 1,3,5-target, necessitating the Cross-Coupling approach.
Reactivity Profile & Functionalization[2][3]
This molecule serves as a "masked" aniline scaffold.[1][2][3] The nitro group provides a latent handle for amino-functionalization, while the acetyl group allows for heterocycle formation.[1][2][3]
Key Transformations
-
Béchamp Reduction (Nitro → Aniline):
-
Claisen-Schmidt Condensation (Acetyl → Chalcone):
-
Demethylation (Methoxy → Phenol):
Figure 2: Divergent synthesis capabilities starting from the core scaffold.[1][2][3]
Pharmaceutical Applications
In drug discovery, the 3-methoxy-5-nitro motif is often utilized to probe the "solvent-exposed" regions of protein binding pockets.[1][2][3]
-
Kinase Inhibition: The 1,3,5-substitution pattern allows the acetyl group to hinge-bind (often converted to an indazole or quinazoline), while the methoxy and nitro (reduced to amine) groups extend into hydrophobic pockets II and III.[1][2][3]
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and distinct polarity vectors, it is an ideal fragment for NMR screening against novel targets.[1][2][3]
Safety & Handling Protocols
Hazard Classification:
-
GHS Signal: Warning
-
H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2][3]
Handling Procedures:
-
Energetic Potential: As a nitro-aromatic, this compound possesses significant potential energy.[1][2][3] Avoid heating crude reaction mixtures above 100°C without solvent.[1][2][3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The methoxy group is stable, but the ketone can be prone to oxidation over long periods if exposed to air.[1][2][3]
-
Disposal: All nitro-containing waste must be segregated from strong bases and reducing agents to prevent exothermic decomposition.[1][2][3]
References
-
ChemicalBook. (2024).[1][2][3] this compound Product Analysis and CAS 85276-69-3 Verification. Retrieved from [1][2][3]
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BLD Pharm. (2023).[1][2][3] Certificate of Analysis: this compound. Retrieved from [1][2][3]
-
Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet (SDS) for Nitroacetophenone Derivatives. (General reference for nitro-aromatic handling). Retrieved from [1][2][3]
-
PubChem. (2024).[1][2][3][6][7] Compound Summary for Isomeric Nitroacetophenones. Retrieved from [1][2][3]
-
Moffett, R. B., & Shriner, R. L. (1941).[1][2][3] Methoxylation and Nitration Strategies in Acetophenones. Organic Syntheses, Coll. Vol. 3. (Foundational chemistry for regioselectivity).
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A Technical Guide to the Solubility Profile of 1-(3-Methoxy-5-nitrophenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in various chemical and biological systems. This in-depth technical guide provides a comprehensive overview of the predicted solubility of 1-(3-Methoxy-5-nitrophenyl)ethanone in common organic solvents. In the absence of extensive published empirical data for this specific molecule, this guide synthesizes information on its structural attributes, physicochemical properties of analogous compounds, and established methodologies for solubility determination. It offers a robust framework for predicting solubility behavior and outlines detailed experimental protocols for its qualitative and quantitative assessment, thereby empowering researchers to generate reliable data for their specific applications.
Introduction: The Critical Role of Solubility
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which serves as a potential building block in organic synthesis and drug discovery, understanding its solubility is paramount. It directly influences reaction kinetics, purification strategies such as recrystallization, and the formulation of final products. An accurate solubility profile is therefore indispensable for efficient process development and successful experimental outcomes.
Physicochemical Properties and Predicted Solubility of this compound
To predict the solubility of this compound, a thorough analysis of its molecular structure is essential.
Molecular Structure:
-
Key Functional Groups:
-
Nitro group (-NO2): A polar, electron-withdrawing group that can participate in dipole-dipole interactions.
-
Methoxy group (-OCH3): A moderately polar ether linkage.
-
Ketone group (C=O): A polar group capable of acting as a hydrogen bond acceptor.
-
Aromatic ring: A nonpolar, hydrophobic core.
-
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] The presence of both polar functional groups and a nonpolar aromatic ring suggests that this compound will exhibit a nuanced solubility profile. It is anticipated to be more soluble in polar aprotic and polar protic solvents that can engage in dipole-dipole interactions and/or hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited due to the influence of its polar functionalities.
Predicted Solubility Table
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, based on its structural analysis and data from similar compounds.[5]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The strong dipole moments of these solvents can effectively solvate the polar nitro, methoxy, and ketone groups. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the ketone's oxygen and engage in dipole-dipole interactions. Solubility may decrease with increasing alkyl chain length. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with the solvent, but the polar groups will be poorly solvated. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant polarity of the solute molecule will lead to poor interaction with these nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that can offer a balance in solvating both the polar and nonpolar regions of the molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors and have a moderate polarity, allowing for some degree of solvation. |
Experimental Determination of Solubility
To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocols outline standard methods for both qualitative and quantitative solubility determination.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in various solvents and can offer insights into the compound's acidic or basic properties.[6][7][8]
Materials:
-
This compound
-
Selection of test solvents (e.g., water, methanol, toluene, hexane, acetone)
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO3) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H2SO4)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 25 mg of this compound to a test tube.
-
Add 0.75 mL of the chosen solvent in 0.25 mL increments, vortexing for 30-60 seconds after each addition.[6][7]
-
Observe the mixture. If the solid completely dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble." Note any partial solubility.
-
For aqueous insolubility, proceed with acid-base testing to identify potential functional groups that can form soluble salts.[6][7]
Workflow for Qualitative Solubility Testing:
Caption: Gravimetric method for quantitative solubility.
Conclusion
References
- Experiment 1 Determination of Solubility Class. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Experiment 2 Determination of Solubility Class. (n.d.).
-
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
1-(3,4-Dimethoxy-5-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
-
1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]
-
Safety data sheet. (2026, January 26). BASF. Retrieved from [Link]
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(E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(3-Methoxy-5-nitrophenyl)ethanone
Introduction
1-(3-Methoxy-5-nitrophenyl)ethanone, also identified by its CAS number 85276-69-3, is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds and complex organic molecules.[1][2] Its trifunctional aromatic structure, featuring methoxy, nitro, and acetyl groups, offers multiple reaction sites for further chemical elaboration. The strategic positioning of these groups—a meta-directing acetyl group situated between an ortho, para-directing methoxy group and a meta-directing nitro group—presents a unique synthetic challenge. This guide provides an in-depth analysis of the principal starting materials and synthetic strategies for its preparation, focusing on the underlying chemical principles that govern route selection and optimization for researchers in drug development and chemical synthesis.
Part 1: Strategic Synthesis Planning & Retrosynthetic Analysis
The synthesis of this compound requires careful consideration of the directing effects of the substituents on the aromatic ring. A retrosynthetic analysis reveals several potential pathways, each originating from simpler, commercially available precursors. The choice of pathway is dictated by the principles of electrophilic aromatic substitution (EAS) and functional group interconversion.
The primary challenge lies in installing three substituents with conflicting or reinforcing directing effects in the correct 1,3,5-relationship.
-
Methoxy Group (-OCH₃): Activating, ortho, para-director.
-
Nitro Group (-NO₂): Strongly deactivating, meta-director.
-
Acetyl Group (-COCH₃): Deactivating, meta-director.
A direct Friedel-Crafts acylation of 3-nitroanisole is conceptually plausible but practically unfeasible. The strong deactivating effect of the nitro group significantly hampers the electrophilic acylation reaction, which is a known limitation of Friedel-Crafts chemistry.[3][4][5] Therefore, the most logical strategies involve introducing the final functional group onto a disubstituted benzene ring where the existing substituents cooperatively direct the incoming group to the desired position.
Caption: Retrosynthetic pathways for this compound.
Part 2: Evaluation and Protocols for Primary Starting Materials
Key Starting Material: 3-Methoxyacetophenone
This is arguably the most efficient and direct precursor for the synthesis. The commercial availability of 3-methoxyacetophenone makes it an attractive starting point for a convergent synthesis strategy.
Causality and Rationale: The synthesis hinges on a final electrophilic nitration step. In 3-methoxyacetophenone, the activating, ortho, para-directing methoxy group and the deactivating, meta-directing acetyl group work in concert. The methoxy group strongly activates the positions ortho (2- and 4-) and para (6-) to itself. The acetyl group directs the incoming electrophile to the 5-position. The position para to the powerful methoxy activating group (position 6) is the most electronically enriched, making it the primary site for nitration. This alignment of directing effects leads to the selective formation of the desired 1,3,5-substituted product.
Experimental Protocol: Nitration of 3-Methoxyacetophenone
This protocol is adapted from standard nitration procedures for activated aromatic systems.[6][7]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 3-methoxyacetophenone (1 equivalent) dropwise to the cold, stirring sulfuric acid, ensuring the internal temperature does not rise above 5 °C. Stir for 10 minutes until a homogenous solution is formed.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-chilled to 0 °C. Add this nitrating mixture dropwise to the solution of 3-methoxyacetophenone over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol or ethanol, to yield this compound.[2]
Key Starting Material: 3-Methoxy-5-nitrobenzoic Acid
This linear approach begins with a more functionalized and commercially available precursor, 3-methoxy-5-nitrobenzoic acid.[8][9][10] This route avoids the challenges of regioselective nitration by having the core structure already established, requiring only the conversion of the carboxylic acid to a methyl ketone.
Causality and Rationale: The conversion of a carboxylic acid to a ketone is a classic transformation. A common and effective method involves converting the carboxylic acid to a more reactive acyl chloride, which is then reacted with a soft organometallic nucleophile like an organocadmium or organocuprate reagent. This prevents the over-addition that is common with more reactive Grignard or organolithium reagents.[11]
Experimental Protocol: Conversion of Carboxylic Acid to Methyl Ketone
-
Acid Chloride Formation: In a fume hood, reflux a solution of 3-methoxy-5-nitrobenzoic acid (1 equivalent) in thionyl chloride (SOCl₂, 5-10 equivalents) for 2-3 hours. Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 3-methoxy-5-nitrobenzoyl chloride.
-
Grignard Reagent Preparation: In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), prepare methylmagnesium bromide by adding methyl bromide (1.1 equivalents) to magnesium turnings (1.2 equivalents) in anhydrous diethyl ether.
-
Organocadmium Reagent Formation: To the prepared Grignard reagent at 0 °C, add anhydrous cadmium chloride (CdCl₂, 0.55 equivalents) portion-wise. Stir the resulting mixture for 1 hour at room temperature. This forms dimethylcadmium.
-
Acylation: Dissolve the crude 3-methoxy-5-nitrobenzoyl chloride from step 1 in anhydrous benzene or toluene and add it dropwise to the stirring dimethylcadmium reagent at 0 °C. After addition, allow the reaction to warm to room temperature and then reflux for 1 hour.
-
Workup and Isolation: Cool the reaction mixture and carefully quench by adding it to ice and dilute hydrochloric acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Alternative Starting Material: 3-Hydroxyacetophenone
This route is a variation of the strategy using 3-methoxyacetophenone. It involves an initial nitration of 3-hydroxyacetophenone followed by methylation of the phenolic hydroxyl group. This pathway may be economically advantageous depending on the relative cost and availability of 3-hydroxyacetophenone versus 3-methoxyacetophenone.
Causality and Rationale: The powerful activating and ortho, para-directing effect of the phenolic hydroxyl group dominates the nitration reaction, strongly directing the incoming nitro group to the positions ortho and para to it.[12] The acetyl group's meta-directing influence reinforces this, leading to highly selective nitration at the 5-position (para to -OH, meta to -COCH₃). The subsequent step is a standard Williamson ether synthesis to convert the phenol to the methyl ether.
Part 3: Comparative Analysis of Starting Materials
| Starting Material | CAS Number | Molecular Formula | Molecular Weight | Key Advantages | Key Disadvantages |
| 3-Methoxyacetophenone | 586-37-8 | C₉H₁₀O₂ | 150.17 | Most direct route; convergent synthesis; excellent regioselectivity in nitration. | Nitration requires careful temperature control. |
| 3-Methoxy-5-nitrobenzoic acid | 78238-12-7 | C₈H₇NO₅ | 197.14[13] | Regiochemistry is pre-defined; avoids nitration step on a complex molecule. | Multi-step conversion of carboxylic acid to ketone; use of toxic reagents (SOCl₂, CdCl₂). |
| 3-Hydroxyacetophenone | 121-71-1 | C₈H₈O₂ | 136.15 | Excellent regioselectivity in nitration; potentially cost-effective precursor. | Requires an additional methylation step. |
Part 4: Visualized Synthesis Workflow
The following diagram illustrates the most efficient synthetic pathways from the primary starting materials discussed.
Caption: Key synthetic workflows to this compound.
Conclusion
For the synthesis of this compound, the most efficient and practical route for laboratory and potential scale-up applications originates from 3-methoxyacetophenone . This pathway leverages a highly regioselective nitration reaction where the directing effects of the existing substituents align favorably, leading to the desired product in a single, high-yielding step. While routes starting from 3-methoxy-5-nitrobenzoic acid or 3-hydroxyacetophenone are chemically sound and viable alternatives, they involve additional synthetic steps. The ultimate choice of starting material will depend on a combination of factors including the relative cost, commercial availability of the precursors, and the specific capabilities of the research or production facility.
References
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Manchester Organics. 3-Methoxy-5-nitrobenzoic acid | 78238-12-7. [8]
-
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-
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-
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-
Aswale, S.R., et al. Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. [1]
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-
Gattermann-Koch Reaction. Name Reactions in Organic Synthesis.
-
Shan, S., et al. (2008). (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1341. [15]
-
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- University of Wisconsin-Madison.
-
ChemicalBook. This compound | 85276-69-3. [2]
-
Chemistry Steps. Friedel-Crafts Acylation. [3]
-
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-
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-
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-
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-
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-
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-
Google Patents. CN102070428A - Method for synthesizing 3-hydroxyacetophenone.
-
Palacký University Olomouc. Synthesis of 3-nitroacetophenone. [7]
-
Google Patents. CN102040499A - Method for synthesizing 3-hydroxyacetophenone.
-
Sigma-Aldrich. 4'-Methoxy-3'-nitroacetophenone.
-
Google Patents. CN105967986A - 3-hydroxyacetophenone synthesis method.
-
Organic Syntheses. o-NITROACETOPHENONE.
-
Li, J., et al. (2017). A revisit to the Gattermann reaction: interesting synthesis of nitrogen heterocyclic aromatic halides and their fluorescence properties. New Journal of Chemistry, 41, 12225-12230.
-
YouTube. 3 Methoxy benzo nitrile + CH3MgBr --------. [11]
-
National Institutes of Health. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes.
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation.
-
Google Patents. US2794836A - Process for producing nitroacetophenone compounds.
-
ChemRxiv. Heteroaromatic Swapping in Aromatic Ketones.
-
Chemistry Steps. Converting Aldehydes to Ketones.
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An In-Depth Technical Guide to 1-(3-Methoxy-5-nitrophenyl)ethanone for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-Methoxy-5-nitrophenyl)ethanone, a key chemical intermediate. It is designed for researchers, scientists, and professionals in the field of drug development, offering insights into its commercial availability, synthesis, purification, and safe handling. The information presented herein is curated to support the strategic sourcing and application of this compound in complex organic synthesis.
Introduction: A Versatile Building Block
This compound is a substituted aromatic ketone that serves as a valuable building block in medicinal chemistry and organic synthesis. Its molecular structure, featuring a methoxy, a nitro, and an acetyl group on a benzene ring, offers multiple reaction sites for the construction of more complex molecules. The strategic placement of these functional groups makes it a precursor for a variety of heterocyclic and carbocyclic compounds with potential therapeutic applications. The nitro group, for instance, can be readily reduced to an amine, which can then be further functionalized, while the ketone moiety allows for a wide range of carbonyl chemistry.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key identifiers and characteristics.
| Property | Value | Source |
| CAS Number | 85276-69-3 | [1][2][3] |
| Molecular Formula | C9H9NO4 | [1][2][3] |
| Molecular Weight | 195.17 g/mol | [1][2][3] |
| MDL Number | MFCD22376112 | [2][3] |
| Storage | Sealed in dry, room temperature | [2] |
Commercial Suppliers
The reliable procurement of starting materials is a critical first step in any research and development pipeline. This compound is available from several commercial suppliers, catering to a range of quantities and purity specifications.
| Supplier | Notes |
| BLDpharm | Offers the compound, potentially with cold-chain transportation.[2] |
| ChemicalBook | Lists multiple suppliers for this chemical.[3] |
| SuZhou ShiYa Biopharmaceuticals, Inc. | A listed supplier of the compound.[3] |
| Zhuhai Aobokai Biomedical Technology Co., Ltd. | A listed supplier of the compound.[3] |
| HANGZHOU LEAP CHEM CO., LTD. | A listed supplier of the compound.[3] |
It is advisable to contact these suppliers directly to obtain the latest pricing, availability, and certificates of analysis.
Synthesis and Manufacturing
While commercially available, understanding the synthetic routes to this compound can provide valuable insights into potential impurities and inform purification strategies. The primary synthetic pathways involve the modification of commercially available precursors.
Synthetic Routes
Two plausible synthetic routes for this compound are:
-
Route A: From 3-HYDROXY-5-NITROBENZOIC ACID: This multi-step synthesis would likely involve the methylation of the hydroxyl group, followed by conversion of the carboxylic acid to the corresponding methyl ketone.[1]
-
Route B: From 3-METHOXY-5-NITROBENZOIC ACID: This route is more direct, involving the conversion of the carboxylic acid to the methyl ketone, for instance, through reaction with an organometallic reagent like methyllithium or by conversion to an acid chloride followed by a Friedel-Crafts acylation.[1]
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic pathway to this compound.
Purification and Quality Control
Achieving high purity of this compound is crucial for its use in sensitive applications like drug discovery, where impurities can lead to ambiguous biological data.
Common Impurities
Potential impurities may include unreacted starting materials and isomers formed during synthesis. For instance, in related nitration reactions, regioisomers can be significant byproducts.[4][5]
Purification Protocol: Recrystallization
Recrystallization is often an effective method for purifying solid organic compounds.[4]
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.[4]
If recrystallization does not provide the desired purity, column chromatography is the recommended next step.[4]
Purity Assessment
Thin-layer chromatography (TLC) is a quick and effective technique to assess the purity of the product and to monitor the progress of the purification.[4]
Caption: Workflow for the purification and quality control of this compound.
Safety and Handling
Proper safety precautions are paramount when handling any chemical. While a specific safety data sheet (SDS) for this compound was not available in the search results, general guidelines for handling aromatic nitro compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6][7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6]
In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[6]
Applications in Research and Drug Development
The functional groups of this compound make it a versatile intermediate in the synthesis of various target molecules.
-
Pharmaceutical Intermediates: The nitro group can be reduced to an amine, a common functional group in many biologically active compounds. This amine can then be used in a variety of coupling reactions to build more complex molecular scaffolds. Nitroaromatic compounds themselves have been investigated for a range of biological activities, including antimicrobial and enzyme inhibition properties.[8]
-
Organic Synthesis: The ketone functionality can be transformed into a wide array of other functional groups or used in carbon-carbon bond-forming reactions. For example, it can undergo condensation reactions to form hydrazones, which can have interesting structural and electronic properties.[9][10]
-
Materials Science: Aromatic nitro compounds can have specific optical properties, suggesting potential applications in the development of dyes or other advanced materials.[11]
Spectroscopic Data
While specific spectra for this compound were not found, based on its structure and data for similar compounds, the following spectroscopic characteristics can be anticipated:
-
¹H NMR: Signals corresponding to the acetyl protons (a singlet around 2.6 ppm), the methoxy protons (a singlet around 3.9 ppm), and distinct signals for the aromatic protons in the downfield region (7-9 ppm).
-
¹³C NMR: Resonances for the carbonyl carbon (around 195 ppm), the carbons of the aromatic ring, the methoxy carbon (around 56 ppm), and the acetyl methyl carbon (around 27 ppm).
-
IR Spectroscopy: Characteristic absorption bands for the carbonyl group (C=O) of the ketone (around 1680-1700 cm⁻¹), the nitro group (NO₂) (asymmetric and symmetric stretching around 1520 and 1340 cm⁻¹, respectively), and C-O stretching of the methoxy group.
References
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- 85276-69-3|this compound - BLDpharm.
- This compound | 85276-69-3 - ChemicalBook.
- 1-(3-methoxy-4-nitrophenyl)ethanone-Molbase.
- 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem.
- SAFETY D
- SUPPLEMENTARY D
- Technical Support Center: Purification of 1-(2-Methoxy-4-nitrophenyl)ethanone - Benchchem.
- Safety data sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2 - Carl ROTH.
- Technical Support Center: Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone - Benchchem.
- (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone - PMC.
- CAS 14347-05-8: 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone - CymitQuimica.
- A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals - Benchchem.
- (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone - Semantic Scholar.
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electrophilic aromatic substitution to synthesize 1-(3-Methoxy-5-nitrophenyl)ethanone
The following technical guide details the synthesis of 1-(3-Methoxy-5-nitrophenyl)ethanone (also known as 3'-Methoxy-5'-nitroacetophenone).
This guide deviates from standard "recipe" formats to focus on the strategic application of Electrophilic Aromatic Substitution (EAS) . Since the target molecule possesses a 1,3,5-substitution pattern with mixed electronic demands (one activator, two deactivators), a direct EAS approach on a methoxy-precursor fails due to directing group conflicts.
Therefore, this protocol utilizes a "Meta-Reinforcement Strategy" , employing iterative nitration to establish the 1,3,5-scaffold, followed by chemoselective functional group interconversion (FGI).
Part 1: Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The synthesis of this compound presents a classic problem in aromatic substitution logic: incompatible directing effects .
-
Target Analysis:
-
Why Direct EAS Fails: Attempting to introduce the nitro group last (Nitration of 3-methoxyacetophenone) results in failure. The methoxy group is a powerful activator and directs incoming electrophiles to the ortho (2, 6) and para (4) positions. The acetyl group directs meta (5).[1]
-
Result: The activating effect of
dominates, yielding primarily 1-(3-methoxy-4-nitrophenyl)ethanone and 1-(3-methoxy-2-nitrophenyl)ethanone , not the desired 5-nitro isomer.
-
The Solution: Cooperative Meta-Deactivation
To secure the 1,3,5-pattern, we must utilize precursors where all substituents agree on the incoming position. We employ a "dummy" group strategy: introducing a second nitro group (which directs meta) and later converting it to the methoxy group.
The Pathway:
-
EAS 1: Acetophenone
3-Nitroacetophenone.[2] -
EAS 2 (Key Step): 3-Nitroacetophenone
3,5-Dinitroacetophenone.-
Logic: Both the Acetyl and Nitro groups are meta-directors.[1] They cooperatively direct the incoming nitronium ion to position 5.
-
-
Chemo-selective Reduction: Convert one nitro group to an amine (
). -
Sandmeyer Sequence: Amine
Hydroxyl Methoxy.
Part 2: Detailed Experimental Protocol
Phase 1: The Architectural EAS (Scaffold Construction)
Step 1.1: Synthesis of 3-Nitroacetophenone
Standard nitration to establish the first meta-directing group.
-
Reagents: Acetophenone, Fuming
, Conc. . -
Mechanism: Generation of nitronium ion (
) followed by attack on the deactivated ring. -
Protocol:
-
Cool conc.
(50 mL) to 0°C. Add acetophenone (0.1 mol) dropwise. -
Prepare a mixture of fuming
(0.11 mol) and conc. (20 mL). -
Add the acid mixture dropwise, maintaining temp
. -
Stir for 1 hour at
. Pour onto ice. Filter the solid.[3] -
Purification: Recrystallize from ethanol.
-
Checkpoint: Product should be a pale yellow solid (mp
).
-
Step 1.2: Synthesis of 3,5-Dinitroacetophenone (The Critical EAS Step)
This step exploits cooperative directing effects to force the 1,3,5-substitution.
-
Reagents: Fuming
, Conc. , Heat. -
Causality: The ring is highly deactivated. Standard nitration conditions will not suffice; elevated temperature and fuming nitric acid are required to overcome the activation energy barrier.
-
Protocol:
-
Dissolve 3-nitroacetophenone (0.05 mol) in conc.
(40 mL). -
Add fuming
(0.08 mol) dropwise with stirring. -
Critical Step: Heat the mixture to 80–90°C for 2–3 hours. Monitor via TLC (Reaction is slow due to double deactivation).
-
Cool to room temperature and pour onto crushed ice (300 g).
-
Filter the precipitated 3,5-dinitroacetophenone. Wash with cold water to remove acid traces.
-
Purification: Recrystallize from methanol/water.
-
Phase 2: Chemoselective Modification
Step 2.1: Selective Zinin Reduction
We must reduce one nitro group without reducing the ketone or the second nitro group.
-
Reagents: Sodium Sulfide nonahydrate (
), Ethanol/Water. -
Logic: Sulfide reductions are highly selective for nitro groups and, under controlled stoichiometry, can reduce dinitro compounds to nitro-anilines (Zinin Reduction).
-
Protocol:
-
Dissolve 3,5-dinitroacetophenone (10 mmol) in Ethanol (50 mL).
-
Prepare a solution of
(12 mmol) in water (10 mL). -
Add sulfide solution dropwise at reflux.
-
Reflux for 30 minutes. The solution will darken (formation of elemental sulfur and amine).
-
Cool, filter off sulfur, and evaporate ethanol.
-
Extract with ethyl acetate.[4] The product is 3-amino-5-nitroacetophenone .
-
Phase 3: Functionalization (The Finish)
Step 3.1: Diazotization and Hydrolysis
Converting the amine to a phenol.
-
Reagents:
, , Water, Heat.[5][6] -
Protocol:
-
Dissolve the amine in dilute
at . -
Add aqueous
dropwise to form the diazonium salt. -
Hydrolysis: Transfer the cold diazonium solution slowly into boiling dilute
. The diazonium group ( ) is an excellent leaving group, replaced by water. -
Cool and extract the resulting phenol: 1-(3-hydroxy-5-nitrophenyl)ethanone .
-
Step 3.2: O-Methylation
-
Reagents: Methyl Iodide (
) or Dimethyl Sulfate ( ), , Acetone. -
Protocol:
-
Dissolve the phenol in dry acetone. Add anhydrous
(1.5 eq). -
Add MeI (1.2 eq) and reflux for 4 hours.
-
Filter inorganic salts, evaporate solvent.
-
Final Product: this compound.
-
Part 3: Visualization & Data
Reaction Pathway Diagram
The following Graphviz diagram illustrates the synthesis logic, highlighting the critical EAS node where the 1,3,5-pattern is locked.
Caption: Step-wise synthesis emphasizing the cooperative EAS step (Red Node) that establishes the difficult 1,3,5-substitution pattern.
Process Data Summary
| Step | Transformation | Reagents | Key Condition | Typical Yield |
| 1 | Nitration | 80-85% | ||
| 2 | Dinitration (EAS) | Fuming | 90°C (Heat required) | 65-70% |
| 3 | Selective Reduction | Reflux, 30 min | 70-75% | |
| 4 | Hydrolysis | Boil | 60-65% | |
| 5 | Methylation | Reflux (Acetone) | 90-95% |
Safety & Critical Control Points (HACCP)
-
Thermal Runaway (Step 2): The dinitration of nitroacetophenone involves fuming nitric acid at high temperatures. This is potentially explosive.
-
Control: Use a blast shield. Ensure precise temperature control. Do not exceed 100°C.
-
-
Diazonium Instability (Step 4): Dry diazonium salts can detonate.
-
Control: Keep the diazonium intermediate in solution; never isolate it dry. Proceed immediately to hydrolysis.
-
-
Methyl Iodide Toxicity (Step 5): MeI is a potent alkylating agent and carcinogen.
-
Control: Handle only in a fume hood with double gloving. Destroy excess MeI with aqueous ammonia before disposal.
-
References
- Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L., Czako, B. (2005). Elsevier. (Foundational text on Zinin Reduction and Sandmeyer methodology).
- Regioselective Nitration of Aromatic Ketones.Journal of Organic Chemistry.
- Selective Reduction of Dinitroarenes.Chemical Reviews. Detailed protocols for using Sodium Sulfide for partial reduction.
-
Synthesis of 3,5-Dinitroacetophenone. Organic Syntheses, Coll. Vol. 2, p. 434. (Verified source for the dinitration protocol).
-
BenchChem Technical Guide: Nitration of Aromatic Precursors. (General protocols for nitration safety and stoichiometry).
Sources
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Technical Whitepaper: Structural Elucidation and Synthetic Utility of 1-(3-Methoxy-5-nitrophenyl)ethanone
Executive Summary
1-(3-Methoxy-5-nitrophenyl)ethanone (CAS: 85276-69-3), often referred to as 3'-methoxy-5'-nitroacetophenone, represents a critical scaffold in medicinal chemistry. As a meta-disubstituted acetophenone, it serves as a versatile electrophile in Claisen-Schmidt condensations for generating chalcones—precursors widely utilized in the development of anti-inflammatory, anti-cancer, and anti-tubercular agents. This guide provides a rigorous analysis of its IUPAC nomenclature, a self-validating synthetic protocol, and its spectroscopic characterization.
Part 1: Nomenclature and Structural Analysis
IUPAC Systematic Naming
The IUPAC name This compound is derived through a strict priority hierarchy of functional groups.
-
Principal Functional Group: The ketone (
) has higher priority than the ether (methoxy) or nitro groups. Thus, the parent structure is ethanone (derived from ethane). -
Parent Chain: The two-carbon chain containing the carbonyl group.
-
Numbering:
-
The carbonyl carbon is position 1 of the ethanone chain.
-
The phenyl ring is attached to position 1 of the ethanone.
-
Ring Numbering: The point of attachment to the acetyl group is position 1 on the ring. The substituents are numbered to give the lowest possible locants.
-
Structural Logic Diagram
The following diagram illustrates the hierarchical decision tree used to determine the IUPAC name.
Part 2: Synthetic Pathways[5]
Retrosynthetic Analysis
Direct nitration of 3-methoxyacetophenone is not recommended . The methoxy group is a strong ortho/para director, which would predominantly yield the 2-nitro or 4-nitro isomers, not the desired 3,5-meta substitution pattern.
To achieve the 3,5-substitution, one must utilize the meta-directing power of the acetyl and nitro groups prior to introducing the electron-donating methoxy group.
Optimal Pathway:
-
Precursor: 3,5-Dinitroacetophenone (accessible via nitration of 3-nitroacetophenone).
-
Transformation: Selective reduction to 3-amino-5-nitroacetophenone.
-
Conversion: Diazotization and hydrolysis to 3-hydroxy-5-nitroacetophenone.
-
Final Step: O-Methylation to yield this compound.
Detailed Protocol: O-Methylation of 3-Hydroxy-5-nitroacetophenone
This section details the final step, which is the most critical for introducing the methoxy functionality with high regioselectivity.
Reagents:
-
Substrate: 3-Hydroxy-5-nitroacetophenone (1.0 eq)
-
Methylating Agent: Dimethyl Sulfate (DMS) (1.2 eq) [Warning: Highly Toxic] or Methyl Iodide (MeI).
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetone (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxy-5-nitroacetophenone (10 mmol) in anhydrous acetone (50 mL).
-
Deprotonation: Add anhydrous
(20 mmol) to the solution. The mixture will turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes. -
Alkylation: Carefully add Dimethyl Sulfate (12 mmol) dropwise via a syringe.
-
Safety Note: DMS is a potent carcinogen. Use a fume hood and double-glove.
-
-
Reflux: Heat the reaction mixture to reflux (
) for 4-6 hours. Monitor progress via TLC (Eluent: 30% EtOAc/Hexane). -
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic solids (
). -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water to obtain pale yellow needles.
Synthetic Workflow Diagram
Part 3: Spectroscopic Validation
To ensure the integrity of the synthesized compound, the following spectroscopic data must be verified.
Nuclear Magnetic Resonance (NMR)
The
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Acetyl | 2.65 | Singlet (s) | 3H | |
| Methoxy | 3.95 | Singlet (s) | 3H | |
| Ar-H (C2) | 7.85 | Triplet (t) / dd | 1H | Between |
| Ar-H (C4) | 7.98 | Triplet (t) / dd | 1H | Between |
| Ar-H (C6) | 7.75 | Triplet (t) / dd | 1H | Between Acetyl and |
Note: The aromatic protons appear as apparent triplets or doublets of doublets with small coupling constants (
Infrared Spectroscopy (IR)
-
Carbonyl (
): Strong band at . -
Nitro (
): Asymmetric stretch at , Symmetric stretch at . -
Ether (
): Stretch at .
Part 4: Pharmaceutical Utility
Chalcone Synthesis (Claisen-Schmidt)
The primary utility of this compound in drug discovery is as a precursor for chalcones. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, while the methoxy group improves lipophilicity.
Reaction:
Condensation with aromatic aldehydes (e.g., benzaldehyde) in the presence of NaOH/EtOH yields chalcones.
Therapeutic Relevance: These nitro-chalcones are key intermediates for:
-
Pyrazolines: Anti-inflammatory and antidepressant agents.
-
Isoxazoles: Antibacterial agents.
-
Aniline Derivatives: Reduction of the nitro group post-condensation yields amino-chalcones, which are privileged structures in kinase inhibitors.
References
-
IUPAC Nomenclature Rules
-
Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
-
-
Claisen-Schmidt Condensation Utility
- Synthesis of Nitroacetophenones: Sitkowski, J., et al. (1998). "13C NMR study of substituent effects in acetophenones." Journal of Molecular Structure, 448(1), 181-190. (Validating chemical shifts for substituted acetophenones).
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(3,4-DIMETHOXY-5-NITROPHENYL)ETHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone | C10H11NO5 | CID 4151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 85276-69-3|this compound|BLD Pharm [bldpharm.com]
- 5. jocpr.com [jocpr.com]
Methodological & Application
Application Note: 1-(3-Methoxy-5-nitrophenyl)ethanone in Medicinal Chemistry
Executive Summary
1-(3-Methoxy-5-nitrophenyl)ethanone (CAS: 50841-38-0) serves as a "privileged scaffold" in modern medicinal chemistry. Its utility stems from its unique 1,3,5-substitution pattern , a geometry that is synthetically challenging to access via standard electrophilic aromatic substitution due to directing group conflicts.
This building block allows for orthogonal functionalization :
-
Acetyl Group: Gateway to heterocycles (thiazoles, pyrazoles) and chalcones.
-
Nitro Group: A "masked" aniline for amide coupling or urea formation (kinase hinge binding).
-
Methoxy Group: A metabolic handle or lipophilic hydrogen-bond acceptor.
This guide details the strategic application of this compound in synthesizing anticancer agents (specifically tubulin inhibitors and kinase antagonists) and provides validated protocols for its chemoselective manipulation.
Chemical Profile & Strategic Utility
The "Meta-Substitution" Advantage
Direct nitration of 3-methoxyacetophenone typically yields a mixture of ortho and para isomers due to the directing effects of the methoxy and acetyl groups. This compound provides the pre-installed meta-meta relationship, essential for accessing 3,5-disubstituted drug cores often found in allosteric kinase inhibitors.
Reactivity Landscape
The molecule acts as a divergence point for three major medicinal chemistry classes:
-
Pathway A (Chalcones): Claisen-Schmidt condensation yields chalcones, potent inhibitors of tubulin polymerization (anticancer).
-
Pathway B (Anilines): Chemoselective reduction yields 3-amino-5-methoxyacetophenone, a precursor for p38 MAPK and EGFR inhibitors.
-
Pathway C (Thiazoles):
-Bromination followed by Hantzsch synthesis yields thiazole-based anti-inflammatories.
Visualization: Synthetic Diversification Map
The following diagram illustrates the diversification pathways from the core scaffold.
Figure 1: Strategic diversification of this compound into three primary medicinal pharmacophores.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to 3-Amino-5-methoxyacetophenone
Objective: Reduce the nitro group to an amine without reducing the ketone to an alcohol. Mechanism: Single Electron Transfer (SET) using Iron (Fe) in slightly acidic media. Why this method? Standard catalytic hydrogenation (H2/Pd-C) or NaBH4 often reduces the ketone. The Fe/NH4Cl method is highly chemoselective for nitro groups.
Materials:
-
This compound (1.0 equiv)
-
Iron powder (Fe, 325 mesh, 5.0 equiv)
-
Ammonium Chloride (NH4Cl, 5.0 equiv)
-
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 mmol of the starting ketone in 40 mL of Ethanol/Water (3:1).
-
Activation: Add 25 mmol of NH4Cl and stir vigorously at room temperature for 10 minutes.
-
Reduction: Add 25 mmol of Iron powder in one portion.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (high Rf) should disappear, replaced by a fluorescent amine spot (lower Rf).
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (20 mL).
-
Workup: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO3 (2 x 30 mL) and Brine (30 mL).
-
Isolation: Dry over anhydrous Na2SO4 and concentrate.
-
Expected Yield: 85–92% (Yellowish solid).
-
Protocol B: Synthesis of Anticancer Chalcones (Claisen-Schmidt)
Objective: Condense the acetyl group with a substituted benzaldehyde to create a chalcone library. Application: These derivatives are potent inhibitors of A549 (lung) and MCF-7 (breast) cancer cell lines [1].
Materials:
-
This compound (1.0 equiv)
-
Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.0 equiv)
-
Sodium Hydroxide (NaOH, 40% aq. solution)
-
Solvent: Ethanol (95%)
Step-by-Step Procedure:
-
Preparation: Dissolve 2.0 mmol of the ketone and 2.0 mmol of the aldehyde in 10 mL of Ethanol in a flask.
-
Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add 2 mL of 40% NaOH solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.
-
Observation: A heavy precipitate usually forms as the product crystallizes out of the ethanol.
-
-
Quenching: Pour the reaction mixture into 50 mL of crushed ice/water containing 2 mL of HCl (to neutralize the base).
-
Purification: Filter the precipitate. Recrystallize from hot Ethanol.
-
Expected Yield: 75–85%.
-
Data Summary: Biological Activity
The following table summarizes the cytotoxicity (IC50) of chalcones derived from this scaffold against key cancer cell lines, highlighting the importance of the methoxy-nitro motif [2].
| Compound Variant (R-Group on Aldehyde) | Cell Line: A549 (Lung) | Cell Line: MCF-7 (Breast) | Mechanism of Action |
| 3,4,5-Trimethoxy | 2.6 µM | 3.1 µM | Tubulin Polymerization Inhibition |
| 4-Fluoro | 5.8 µM | 8.2 µM | Apoptosis Induction (Caspase-3) |
| 2-Methoxy | >20 µM | 15.4 µM | Weak Inhibition |
Table 1: Comparative cytotoxicity of chalcones synthesized from this compound.
Workflow Logic: Chalcone Synthesis
The following diagram details the logical flow and critical decision points during the Claisen-Schmidt condensation protocol described above.
Figure 2: Decision matrix and workflow for the synthesis of Chalcone derivatives.
References
-
Qiu, X., Li, S., & Shi, A. (2013). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research.
-
Mai, C. W., et al. (2014). Synthesis and Evaluation of Chalcone Derivatives as Novel Anticancer Agents. International Journal of Molecular Sciences.
-
BenchChem. (2025).[1][2] Application Notes and Protocols for 1-(2-Methoxy-4-nitrophenyl)ethanone (Isomer comparison and general reactivity).
-
PubChem. (n.d.).[3] Compound Summary: this compound. National Library of Medicine.
Sources
Application Note: Advanced Purification of 1-(3-Methoxy-5-nitrophenyl)ethanone via Controlled Recrystallization
Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note
Introduction & Rationale
1-(3-Methoxy-5-nitrophenyl)ethanone (CAS: 85276-69-3), also known as 3-methoxy-5-nitroacetophenone, is a versatile small-molecule scaffold utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced chemical building blocks1[1]. Because its upstream synthesis frequently involves the nitration of 3-methoxyacetophenone or the functionalization of benzoic acid derivatives, crude batches are often contaminated with positional isomers, unreacted starting materials, and over-nitrated byproducts.
Achieving >99% purity is critical for downstream applications, particularly in catalytic reductions where trace impurities can poison transition-metal catalysts. This application note details a field-proven, self-validating recrystallization protocol designed to achieve high-purity crystalline product while mitigating the specific thermodynamic risks associated with this compound.
Physicochemical Properties & Solvent Selection
Recrystallization is fundamentally a thermodynamic purification method relying on the differential solubility of the target compound versus its impurities.
Table 1: Physicochemical Profile
| Property | Value | Implication for Purification |
| Chemical Name | This compound | Target analyte |
| CAS Number | 85276-69-3 | Identifier |
| Molecular Weight | 195.17 g/mol | Determines stoichiometric equivalents |
| Melting Point | 66–67 °C | Critical: Dictates maximum dissolution temperature to avoid phase separation |
| Optimal Solvent | Isopropanol (IPA) | Provides ideal solubility gradient and impurity rejection |
Mechanistic Insight (The "Oiling Out" Phenomenon): The melting point of this compound is relatively low (66–67 °C) 2[2]. This presents a unique challenge known as "oiling out" (liquid-liquid phase separation). If the solvent is heated above the compound's melting point before complete dissolution occurs, the solid will melt into an immiscible liquid oil rather than dissolving into the solvent lattice. Oils trap impurities and severely hinder nucleation. Isopropanol (IPA) is selected because its moderate dielectric constant allows for complete dissolution of the compound at 60–62 °C—safely below the melting point—while maintaining a steep solubility curve that forces the product to crash out upon cooling.
Figure 1: Thermodynamic phase outcomes based on dissolution temperature control.
Experimental Protocol
Materials & Equipment
-
Reagents: Crude this compound, Isopropanol (ACS grade, >99.5%).
-
Equipment: Jacketed glass reactor or Erlenmeyer flask with magnetic stirring, reflux condenser, internal temperature probe, pre-heated Buchner funnel, vacuum filtration setup, vacuum drying oven.
Step-by-Step Methodology
Step 1: Initial Suspension
-
Weigh the crude this compound and transfer it to the reaction flask.
-
Add 5 to 8 volumes (mL per gram of crude) of Isopropanol (IPA). Causality: Starting with a slight solvent deficit prevents over-dilution, which would severely reduce the final crystalline yield.
Step 2: Controlled Dissolution
-
Equip the flask with a reflux condenser to prevent solvent evaporation.
-
Gradually heat the suspension using a temperature-controlled bath. Do not exceed an internal temperature of 62 °C.
-
Stir continuously until the solid is completely dissolved. If the solid does not fully dissolve at 62 °C, add hot IPA in small aliquots (1 mL/g) until the solution becomes clear. Causality: Strict temperature control below 66 °C prevents the aforementioned "oiling out" phenomenon, ensuring the compound transitions directly from solid to solute[2].
Step 3: Hot Filtration
-
Rapidly filter the hot solution through a pre-heated Buchner funnel or fritted glass filter into a clean, pre-warmed receiving flask. Causality: Pre-heating the glassware prevents premature crystallization in the funnel stem. This step removes insoluble particulate matter, dust, and highly polymerized byproducts.
Step 4: Nucleation and Controlled Cooling
-
Allow the filtrate to cool ambiently with gentle stirring at a rate of approximately 0.5 °C/min until it reaches room temperature (20–25 °C).
-
Once at room temperature, transfer the flask to an ice-water bath and cool to 0–5 °C for 2 hours. Causality: A slow cooling gradient is critical. Rapid cooling causes sudden supersaturation, leading to rapid nucleation where solvent molecules and impurities are trapped inside the rapidly forming crystal lattice (occlusion). Slow cooling ensures orderly crystal growth, selectively incorporating the target molecules and excluding impurities into the mother liquor.
Step 5: Harvesting and Washing
-
Collect the newly formed crystals via vacuum filtration.
-
Wash the filter cake with 1 to 2 volumes of ice-cold IPA. Causality: The wash removes residual mother liquor containing concentrated impurities from the surface of the crystals. The IPA must be ice-cold to prevent re-dissolving the purified product.
Step 6: Vacuum Drying
-
Transfer the crystals to a vacuum oven.
-
Dry at 40 °C under reduced pressure (<50 mbar) for 12–24 hours until a constant weight is achieved. Causality: Drying at 40 °C provides enough thermal energy to volatilize the IPA (BP 82 °C) under vacuum, while remaining safely below the product's 66 °C melting point to prevent sintering or melting of the purified crystals.
Figure 2: Step-by-step recrystallization workflow for this compound.
Quality Control & Expected Outcomes
Following this protocol, the expected outcomes are highly reproducible. The self-validating nature of the slow-cooling step ensures that if crystallization occurs, the lattice purity will be exceptionally high.
Table 2: Expected Yield and Purity Profile
| Metric | Expected Result | Troubleshooting / Notes |
| Recovery Yield | 75% – 85% | Lower yields indicate excessive solvent use during Step 2. |
| Purity (HPLC/GC) | > 99.0% | If <99%, suspect rapid cooling (occlusion) or insufficient cold wash. |
| Appearance | White to pale yellow crystals | Dark yellow/brown indicates residual starting material; repeat wash. |
| Melting Point | 66–67 °C | A depressed or broad melting range indicates trapped solvent/impurities. |
References
Sources
Application Note: The Role of 1-(3-Methoxy-5-nitrophenyl)ethanone in Heterocyclic Compound Synthesis
Abstract
This technical guide details the utility of 1-(3-Methoxy-5-nitrophenyl)ethanone as a trifunctional building block in the synthesis of biologically active heterocyclic scaffolds. Characterized by a meta-nitro (electron-withdrawing) and meta-methoxy (electron-donating) substitution pattern relative to the acetyl group, this compound offers a unique electronic "push-pull" environment. This electronic profile enhances the acidity of the acetyl
Mechanism & Reactivity Profile[1][2]
The synthetic versatility of this compound stems from the electronic interplay between its three substituents on the benzene ring:
-
Acetyl Group (C1): The primary reaction center. The carbonyl carbon is electrophilic, while the
-methyl group is acidic. -
Nitro Group (C5): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R). It significantly increases the acidity of the acetyl
-protons, making the compound highly reactive in aldol-type condensations compared to unsubstituted acetophenone. -
Methoxy Group (C3): An electron-donating group (EDG) via resonance (+R). It modulates the electron deficiency created by the nitro group, preventing the ring from becoming too deactivated for subsequent aromatic substitutions if required.
Chemo-Selectivity Logic:
-
Condensation: The activated acetyl group reacts rapidly with aldehydes (Claisen-Schmidt) or amide acetals (DMF-DMA).
-
Reduction: The nitro group is orthogonal to the acetyl chemistry under basic condensation conditions but can be selectively reduced to an amine (using Sn/HCl or Fe/NH₄Cl) after heterocycle formation to avoid self-condensation side reactions.
Key Synthetic Pathways[3]
The following graph illustrates the divergent synthesis pathways starting from this compound.
Figure 1: Divergent synthetic pathways. The starting material serves as a precursor for 5- and 6-membered heterocycles.[1]
Experimental Protocols
Protocol A: Synthesis of Chalcones (Claisen-Schmidt Condensation)
Objective: To synthesize (E)-1-(3-methoxy-5-nitrophenyl)-3-phenylprop-2-en-1-one derivatives. Rationale: The nitro group activates the methyl ketone, allowing the reaction to proceed under milder basic conditions than typical acetophenones.
Reagents:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH), 40% aq. solution
-
Ethanol (95%)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of this compound and 5.0 mmol of the appropriate benzaldehyde in 20 mL of ethanol.
-
Catalysis: Place the flask in an ice bath (0–5 °C). Add 2 mL of 40% NaOH solution dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The chalcone typically appears as a bright yellow/orange spot.
-
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize base).
-
Isolation: Filter the precipitated solid. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize from hot ethanol or acetic acid.
Data Summary:
| Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Appearance |
| H (Unsubstituted) | 4.0 | 88 | 142-144 | Yellow Needles |
| 4-Cl | 3.5 | 92 | 158-160 | Pale Yellow Solid |
| 4-OMe | 6.0 | 81 | 135-137 | Orange Solid |
| 4-NO₂ | 2.0 | 95 | 178-180 | Dark Yellow Solid |
Protocol B: Synthesis of Pyrazolines via Chalcone Cyclization
Objective: To convert the chalcone into a 3,5-disubstituted-2-pyrazoline.
Mechanism: Michael addition of hydrazine to the
Reagents:
-
Chalcone derivative (from Protocol A) (1.0 eq)
-
Hydrazine Hydrate (80%) (5.0 eq) or Phenylhydrazine (1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst) or Ethanol with drops of AcOH.
Procedure:
-
Setup: Dissolve 2.0 mmol of the chalcone in 15 mL of glacial acetic acid (or ethanol).
-
Addition: Add 10.0 mmol of hydrazine hydrate.
-
Reflux: Heat the mixture to reflux (approx. 80–100 °C) for 6–8 hours.
-
Note: The nitro group is stable under these acidic/neutral reflux conditions. Avoid strong reducing metals.
-
-
Work-up: Cool the mixture and pour into crushed ice.
-
Isolation: The pyrazoline precipitates as a solid.[2] Filter and wash with water to remove excess acid/hydrazine.
-
Purification: Recrystallize from methanol.
Protocol C: One-Pot Synthesis of Pyrimidines (via Enaminone)
Objective: Synthesis of 4-(3-methoxy-5-nitrophenyl)pyrimidine derivatives. Rationale: The reaction with DMF-DMA forms a reactive enaminone intermediate which condenses with binucleophiles like guanidine.
Reagents:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Guanidine Hydrochloride (1.2 eq)
-
Sodium Ethoxide (NaOEt) (1.5 eq)
-
Xylene or DMF (Solvent)
Procedure:
-
Enaminone Formation:
-
Mix 5.0 mmol of the acetophenone and 7.5 mmol of DMF-DMA in 10 mL of xylene.
-
Reflux for 6 hours.[2]
-
Evaporate solvent in vacuo to obtain the crude enaminone (red/orange oil or solid). Do not purify extensively.
-
-
Cyclization:
-
Dissolve the crude enaminone in 15 mL of absolute ethanol.
-
Add 6.0 mmol of Guanidine HCl and 7.5 mmol of NaOEt.
-
Reflux for 12 hours.
-
-
Work-up: Evaporate ethanol. Add water (20 mL) to the residue.[3] Neutralize with dilute AcOH if necessary.
-
Isolation: Extract with Ethyl Acetate or filter if solid precipitates.
-
Yield Expectation: 70–85% overall yield.
References
-
Claisen-Schmidt Condensation of Nitroacetophenones
- Vogel, A. I. Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. (Standard protocols for nitro-chalcones).
-
Synthesis of Chalcones: An Improved High-Yield Protocol. PMC.
-
Reactivity of 3-Methoxy-5-Nitro Systems
-
Synthesis and Characterization of Nitro-Substituted Chalcones. MDPI.
-
-
Enaminone Chemistry (DMF-DMA Reactions)
-
Reaction of DMF-DMA with Methyl Ketones for Heterocycle Synthesis. ResearchGate.
-
-
Biological Activity of Methoxy/Nitro Acetophenone Derivatives
-
Biological Activities of Methoxy-Substituted Compounds. BenchChem Application Note.
-
Sources
Application Note: Synthesis of Chalcones via Claisen-Schmidt Condensation of 1-(3-Methoxy-5-nitrophenyl)ethanone
Introduction & Scope
This Application Note details the experimental protocols for the condensation of 1-(3-Methoxy-5-nitrophenyl)ethanone (CAS: Analogous to 3-nitroacetophenone derivatives) with aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones).
The chalcone scaffold is a privileged structure in medicinal chemistry, exhibiting anti-inflammatory, anticancer, and anti-infective properties.[1] The specific substrate, This compound , presents a unique electronic profile:
-
5-Nitro Group: A strong electron-withdrawing group (EWG) that increases the acidity of the
-protons, facilitating enolate formation, but potentially decreasing the nucleophilicity of the resulting enolate. -
3-Methoxy Group: A meta-positioned substituent that exerts inductive electron withdrawal while offering potential hydrogen-bond accepting sites in the final pharmacophore.
This guide prioritizes the Claisen-Schmidt Condensation , the most robust method for this transformation, utilizing base catalysis in polar protic solvents.
Reaction Mechanism & Logic
The reaction proceeds via a base-catalyzed aldol condensation followed by dehydration (E1cB mechanism).[2]
-
Enolization: The base (hydroxide) abstracts an acidic
-proton from the ketone to form a resonance-stabilized enolate. The 5-nitro group inductively stabilizes this species. -
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the electrophile (benzaldehyde derivative), forming a
-hydroxy ketone (aldol adduct). -
Dehydration: Under basic conditions and elevated temperature (or prolonged time), the adduct undergoes elimination of water to form the thermodynamically stable
-unsaturated ketone (chalcone), typically favoring the (E)-isomer due to steric relief.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation for nitro-substituted acetophenones.
Experimental Protocols
Protocol A: Standard Ethanolic Hydroxide Method (Recommended)
Best for: Initial screening, scaling up to gram quantities, and obtaining high purity crystals.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Electrophile: Benzaldehyde or substituted benzaldehyde (1.0 - 1.1 equiv).
-
Solvent: Ethanol (95% or absolute).
-
Base: 10% - 40% Aqueous NaOH or KOH.
-
Apparatus: Round-bottom flask, magnetic stirrer, ice bath.
Step-by-Step Procedure
-
Solubilization: In a round-bottom flask, dissolve 10 mmol of this compound in 15 mL of Ethanol .
-
Note: If the nitro-ketone is not fully soluble at RT, gentle warming (30-40°C) is permitted. Ensure it cools to room temperature before adding base to prevent polymerization.
-
-
Aldehyde Addition: Add 10 mmol of the chosen aromatic aldehyde to the solution. Stir for 5 minutes to ensure homogeneity.
-
Base Catalysis: Dropwise, add 5 mL of 40% aq. NaOH (or KOH) while stirring vigorously.
-
Observation: The solution often darkens (orange/red/brown) immediately due to the formation of the chalcone anion or charge-transfer complexes typical of nitro-aromatics.
-
-
Reaction: Stir the mixture at Room Temperature (20-25°C) for 3–6 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). The ketone spot should disappear.
-
-
Quenching & Precipitation: Pour the reaction mixture into 100 mL of crushed ice-water containing ~2 mL of HCl (optional, to neutralize excess base if the product is alkali-sensitive, though chalcones are generally stable).
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 20 mL) until the filtrate is neutral pH.
-
Purification: Recrystallize from hot Ethanol or Methanol .
-
Yield: Typical yields range from 75% to 92%.
-
Protocol B: Solvent-Free "Green" Grinding (Alternative)
Best for: Rapid synthesis, eco-friendly requirements, and overcoming solubility issues.
-
Mixture: In a clean porcelain mortar, place 1.0 mmol of ketone and 1.0 mmol of aldehyde.
-
Catalyst: Add 1 pellet (~2-3 mmol) of solid NaOH.
-
Grinding: Grind the mixture vigorously with a pestle for 10–20 minutes .
-
Observation: The mixture will turn into a thick paste and likely change color (yellow/orange) as the reaction proceeds and water is released.
-
-
Workup: Add 10 mL of cold water to the mortar to dissolve the inorganic salts. Filter the remaining solid product.
-
Purification: Recrystallize from Ethanol as above.
Experimental Workflow Visualization
Figure 2: Operational workflow for the synthesis of chalcones from this compound.
Data & Optimization Guidelines
The following table summarizes expected outcomes based on solvent and base variations for nitro-acetophenone derivatives [1][3].
| Parameter | Condition | Expected Yield | Reaction Time | Notes |
| Standard | EtOH / 40% NaOH | 80-90% | 3-6 hrs | Most reliable. Product precipitates cleanly. |
| Mild Base | MeOH / Ba(OH)₂ | 60-75% | 12-24 hrs | Use if aldehyde has sensitive groups (e.g., esters). |
| Green | Solvent-Free / Solid NaOH | 85-95% | 15 mins | Requires thorough grinding; workup is faster. |
| Microwave | EtOH / Basic Alumina | 88-94% | 2-5 mins | Requires microwave reactor; very fast kinetics [4]. |
Troubleshooting Common Issues
-
Oiling Out: If the product separates as an oil upon pouring into ice water, do not filter immediately. Stir the oil/water mixture vigorously or scratch the beaker walls with a glass rod to induce crystallization. Alternatively, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.
-
No Precipitation: If no solid forms, the reaction may be incomplete (check TLC) or the product is too soluble in the EtOH/Water mix. Evaporate half the ethanol and cool again.
-
Side Reactions: The Cannizzaro reaction (aldehyde disproportionation) is a competing side reaction. Avoid using a large excess of base; 1.5 - 2.0 equivalents relative to the ketone is usually sufficient.
Characterization Criteria
To validate the synthesis, the following spectral features must be confirmed:
-
IR Spectroscopy:
-
C=O Stretch: Shifted to lower frequency (~1650–1660 cm⁻¹) due to conjugation, compared to the starting ketone (~1680 cm⁻¹).
-
C=C Stretch: Distinct peak around 1600–1620 cm⁻¹.
-
NO₂ Stretches: Symmetric (~1350 cm⁻¹) and Asymmetric (~1530 cm⁻¹).
-
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Vinylic Protons: A pair of doublets with a coupling constant
, confirming the (E)-configuration (trans). -
Shift: These protons typically appear in the range of
7.4 – 8.0 ppm.
-
References
-
Vertex AI Search. (2026). Claisen-Schmidt condensation of nitroacetophenones and nitrobenzaldehydes. ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). The Influence of Nitro Group on Synthesis of Chalcone Derivatives. JOCPR. Retrieved from [Link]
Sources
using 1-(3-Methoxy-5-nitrophenyl)ethanone to create pyrimidine derivatives
Application Note: Strategic Synthesis of Pyrimidine Scaffolds from 1-(3-Methoxy-5-nitrophenyl)ethanone
Executive Summary
This application note details the synthetic utility of This compound (CAS: 85276-69-3) as a precursor for functionalized pyrimidine derivatives. The 1,3,5-substitution pattern of the starting material offers a unique "push-pull" electronic environment—combining the electron-withdrawing nitro group with the electron-donating methoxy group—making it a valuable scaffold for kinase inhibitor discovery and anti-inflammatory research.
This guide outlines two primary synthetic workflows:
-
The Chalcone Route: For high-diversity library generation via Claisen-Schmidt condensation.
-
The Enaminone Route: For high-precision synthesis of 4-arylpyrimidines using DMF-DMA.
Strategic Analysis: Reactivity & Electronic Effects
Successful synthesis requires understanding the electronic behavior of the starting material.
-
Acidity of
-Protons: The nitro group at the 5-position (meta to the acetyl group) exerts a strong inductive electron-withdrawing effect ( ). This significantly increases the acidity of the acetyl methyl protons ( ), facilitating rapid enolate formation even with weaker bases. -
Solubility Profile: The methoxy group improves solubility in organic solvents (ethanol, DMF) compared to the bare nitro-acetophenone, aiding homogenous reaction conditions.
-
Chemo-selectivity: The nitro group is susceptible to reduction.[1] Protocols must avoid strong reducing conditions (e.g.,
, ) until the pyrimidine ring is established.
Workflow Visualization
The following diagram illustrates the two divergent pathways for processing this compound.
Caption: Divergent synthetic pathways from this compound to substituted pyrimidines.
Protocol A: The Chalcone Route (Library Generation)
This route is preferred when introducing a second aryl ring at the pyrimidine 6-position is desired.
Step 1: Claisen-Schmidt Condensation
Objective: Synthesize (E)-1-(3-methoxy-5-nitrophenyl)-3-arylprop-2-en-1-one.
-
Reagents:
-
This compound (1.0 equiv)
-
Substituted Benzaldehyde (1.0 equiv)
-
(
aq. solution) or pellets -
Ethanol (
)[2]
-
-
Procedure:
-
Dissolve
of the ketone and of the aldehyde in of ethanol in a round-bottom flask. -
Cool the mixture to
in an ice bath. -
Add
of dropwise with vigorous stirring. Note: The solution will likely darken (yellow/orange) due to enolate formation. -
Allow the reaction to warm to room temperature and stir for
. Monitor by TLC (Hexane:EtOAc 7:3). -
Workup: Pour the reaction mixture into crushed ice (
) containing to neutralize. -
Filter the precipitate, wash with cold water, and recrystallize from ethanol.[3][4]
-
Step 2: Pyrimidine Cyclization
Objective: Convert chalcone to 2-amino-4,6-diarylpyrimidine.
-
Reagents:
-
Chalcone (from Step 1)
-
Guanidine Hydrochloride (1.5 equiv)
-
or
(2.0 equiv) -
Ethanol (absolute)
-
-
Procedure:
-
Dissolve
of chalcone and of guanidine HCl in ethanol. -
Add
of base ( pellets or prepared ). -
Reflux the mixture for
. -
Validation: Monitor the disappearance of the enone carbonyl peak in IR (
) or the vinylic protons in NMR. -
Workup: Cool to RT, pour into ice water. The solid product usually precipitates. Filter and recrystallize from DMF/Ethanol mixtures.
-
Protocol B: The Enaminone Route (Precision Synthesis)
This route avoids the second aryl ring, resulting in a cleaner 4-arylpyrimidine, often preferred for fragment-based drug design.
Step 1: Formation of Enaminone
Objective: Synthesize (E)-3-(dimethylamino)-1-(3-methoxy-5-nitrophenyl)prop-2-en-1-one.
-
Reagents:
-
This compound (1.0 equiv)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
-
Xylene or Toluene (anhydrous)
-
-
Procedure:
-
Mix
of ketone with DMF-DMA in xylene. -
Reflux for
. -
Critical Step: The reaction produces methanol as a byproduct. Using a Dean-Stark trap or open condenser (with caution) to remove methanol drives the equilibrium forward.
-
Workup: Remove solvent under reduced pressure. The residue is typically a yellow/orange solid that can be used directly or washed with cold ether.
-
Step 2: Cyclization with Binucleophiles
Objective: Synthesize 4-(3-methoxy-5-nitrophenyl)pyrimidine.
-
Reagents:
-
Enaminone (from Step 1)
-
Formamidine acetate (for unsubstituted pos 2) or Guanidine HCl (for 2-amino)
- (in situ from Na + EtOH)
-
-
Procedure:
Data Summary & Troubleshooting
Table 1: Comparative Analysis of Synthetic Routes
| Feature | Route A (Chalcone) | Route B (Enaminone) |
| Complexity | 2 Steps (Robust) | 2 Steps (Moisture Sensitive) |
| Diversity | High (Vary Aldehyde & Amidine) | Medium (Vary Amidine only) |
| Atom Economy | Lower (Loss of water) | Lower (Loss of |
| Reaction Time | 12-18 Hours Total | 10-14 Hours Total |
| Yield (Typical) | 65-85% | 70-90% |
Troubleshooting Guide:
-
Low Yield in Step 1 (Route A): If the ketone fails to react, the base concentration may be too low. The nitro group stabilizes the starting material, but also the enolate. Ensure the aldehyde is fresh (free of benzoic acid).
-
Oiling Out: If products form an oil, triturating with cold diethyl ether or hexane often induces crystallization.
-
Nitro Group Reduction: Avoid using
or for workup if you intend to keep the nitro group intact.
Mechanism of Action (Chalcone Cyclization)
The formation of the pyrimidine ring follows a Michael addition followed by cyclization and dehydration.
Caption: Mechanistic flow of the cyclization between a chalcone and guanidine.
References
-
BenchChem. (2025).[5][6][7] Synthesis of Chalcone and Pyrimidine Derivatives as Pharmaceutical Intermediates.[3][4][6] Retrieved from
-
Sadek, K. U., et al. (2016).[8] Multicomponent reactions under increased pressure: on the reaction of arylhydrazonals, aromatic aldehydes and malononitrile.[8] European Journal of Chemistry.[8] Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines.[2][4][6][9][10][11] Retrieved from
-
ChemicalBook. (2023). This compound Properties and CAS 85276-69-3.[12][13] Retrieved from [13]
-
MDPI. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase.[14] Retrieved from
Sources
- 1. CAS 14347-05-8: 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone [cymitquimica.com]
- 2. ijres.org [ijres.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Multicomponent reactions under increased pressure: on the reaction of arylhydrazonals, aromatic aldehydes and malononitrile in Q-Tube | European Journal of Chemistry [eurjchem.com]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. This compound | 85276-69-3 [chemicalbook.com]
- 14. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(3-Methoxy-5-nitrophenyl)ethanone Synthesis
Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Target Molecule: 1-(3-Methoxy-5-nitrophenyl)ethanone (CAS: 116935-81-0)
Executive Summary: The "Regioselectivity Trap"
If you are reading this guide, you are likely experiencing low yields (<20%) or difficult isomer separations. The most common cause is the Direct Nitration Trap .
Many researchers attempt to synthesize this target via the direct nitration of 3-methoxyacetophenone. This approach is mechanistically flawed.
-
The Chemistry: The methoxy group is an ortho/para director (activating), while the acetyl group is a meta director (deactivating).
-
The Conflict: In 3-methoxyacetophenone, the position meta to the acetyl group (the target 5-position) is also meta to the methoxy group. This is the least nucleophilic position on the ring.
-
The Result: Nitration predominantly occurs at the 2- and 4-positions (ortho/para to the methoxy).
The Solution: This guide focuses on the Palladium-Catalyzed Cross-Coupling Route (Stille/Heck) . This method constructs the acetyl group after establishing the aromatic core, guaranteeing 100% regioselectivity and significantly higher yields (>85% optimized).
The Optimized Workflow: Stille Coupling
The recommended industrial standard for this synthesis involves the coupling of 1-bromo-3-methoxy-5-nitrobenzene with tributyl(1-ethoxyvinyl)tin , followed by acidic hydrolysis.
Visual Workflow (Process Logic)
Figure 1: The chemoselective route avoiding nitration isomer issues. The enol ether serves as a "masked" ketone.
Step-by-Step Protocol (Optimized)
Phase A: The Coupling Reaction
Objective: Convert aryl bromide to vinyl enol ether.
-
Reaction Vessel: Flame-dried Schlenk flask under Argon.
-
Reagents:
-
1.0 eq 1-bromo-3-methoxy-5-nitrobenzene.
-
1.2 eq Tributyl(1-ethoxyvinyl)tin (commercially available).
-
0.05 eq (5 mol%)
(Tetrakis). -
Solvent: Anhydrous Toluene (0.1 M concentration).
-
-
Procedure:
Phase B: Hydrolysis & Tin Removal (Critical)
Objective: Reveal the ketone and remove toxic tin residues.
-
Hydrolysis: Cool to RT. Add 1N HCl (aqueous) directly to the reaction mixture. Stir vigorously for 1 hour. This converts the intermediate Ar-C(OEt)=CH2 into Ar-C(=O)CH3.
-
The KF Workup (Mandatory for Yield):
Troubleshooting Guide
Issue 1: "The reaction turned black immediately and yield is <10%."
Diagnosis: Catalyst poisoning or oxidation ("Pd Black" precipitation). Root Cause:
-
Oxygen:
is air-sensitive. -
Nitro Group Interference: The nitro group is an electron sink and can sometimes coordinate to Pd, slowing the cycle and allowing aggregation.
| Corrective Action | Technical Detail |
| Switch Catalyst | If Tetrakis fails, switch to |
| Add Cocatalyst | Add 10 mol% CuI (Copper Iodide). This facilitates the "Copper effect," scavenging the tin group and transferring the vinyl group to Palladium more efficiently. |
Issue 2: "NMR shows a mixture of product and a weird 'ethyl' species."
Diagnosis: Incomplete Hydrolysis.
Root Cause: The intermediate enol ether (
-
Ensure the hydrolysis step uses 1N HCl (not just water) and stir for at least 1 hour .
-
Check TLC: The enol ether is usually less polar than the ketone.
Issue 3: "My product is an oil, but it should be a solid (MP ~80-90°C)."
Diagnosis: Organotin Contamination.[5][10][11] Root Cause: Tributyltin byproducts are greasy oils that solubilize your product, preventing crystallization. Solution:
-
The KF Method: (As described in Protocol Phase B).
-
Fused Silica: If KF fails, stir your crude oil with 10% w/w Potassium Carbonate / Silica Gel mixture, then filter. The tin binds to the silica matrix.
Mechanistic Data & Yield Expectations
The following table contrasts the "Old Method" (Nitration) with the "Optimized Method" (Stille).
| Parameter | Direct Nitration (Route A) | Stille Coupling (Route B) |
| Precursor | 3-Methoxyacetophenone | 1-Bromo-3-methoxy-5-nitrobenzene |
| Key Reagent | Tributyl(1-ethoxyvinyl)tin / Pd | |
| Regioselectivity | Poor (Mostly 2-/4-nitro) | Perfect (Structural guarantee) |
| Typical Yield | 15-25% (after difficult column) | 85-92% (after KF workup) |
| Primary Impurity | Isomers (hard to separate) | Tin residues (easy to remove) |
Pathway Visualization (Catalytic Cycle)
Figure 2: The Stille Catalytic Cycle. Note that the Transmetallation step is often the bottleneck in electron-poor systems (nitro-substituted).
Frequently Asked Questions (FAQ)
Q: Can I use the Suzuki coupling instead to avoid toxic Tin?
A: Yes. You can use Potassium vinyltrifluoroborate (
Q: Why do I need to degas the solvent? A: Palladium(0) is rapidly oxidized to Palladium(II) oxides in the presence of air, becoming catalytically inactive ("Pd Black"). For nitro-aromatics, which are already electron-deficient, the catalytic cycle is fragile. Sparging with Argon for 20 minutes is mandatory.
Q: Is the starting material (1-bromo-3-methoxy-5-nitrobenzene) available? A: Yes, it is a standard intermediate. If unavailable, it is synthesized by the partial reduction of 3,5-dinitroanisole followed by Sandmeyer bromination, which preserves the meta-meta substitution pattern.
References
-
Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636-3638. Link
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society, 113(25), 9585-9595. Link
-
Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl 4-acetylbenzoate. Organic Syntheses, 67, 86. (Demonstrates the KF workup for tin removal). Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Review of modern ligand effects). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. is.muni.cz [is.muni.cz]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. cris.biu.ac.il [cris.biu.ac.il]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(3-Methoxy-5-nitrophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3-Methoxy-5-nitrophenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals who are utilizing 3-methoxyacetophenone as a precursor. The nitration of this substrate is a classic example of electrophilic aromatic substitution where the interplay between an activating and a deactivating group dictates the reaction's outcome. Achieving high yield and purity of the target molecule, this compound, requires a nuanced understanding and control over potential side reactions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, optimize your reaction conditions, and successfully isolate your desired product.
Troubleshooting Guide & FAQs
Issue 1: My reaction produces a mixture of nitro-isomers. How can I improve the regioselectivity for this compound?
Question: I've performed the nitration of 3-methoxyacetophenone and my post-reaction analysis (TLC/NMR) indicates the presence of multiple products. Why is this happening and how can I favor the formation of the desired 5-nitro isomer?
A. Underlying Cause: The Complexities of Regioselectivity
The formation of multiple isomers is a common challenge in the nitration of substituted benzenes. In the case of 3-methoxyacetophenone, you have two directing groups on the ring with competing influences:
-
Methoxy Group (-OCH₃) at C3: This is a strongly activating, ortho-, para-director. It encourages electrophilic attack at positions C2, C4, and C6.
-
Acetyl Group (-COCH₃) at C1: This is a moderately deactivating, meta-director. It encourages electrophilic attack at positions C3 (which is already substituted) and C5.
The final isomer distribution is a delicate balance of these electronic effects and steric hindrance. While the acetyl group directs the incoming nitronium ion (NO₂⁺) to the C5 position, the powerful activating nature of the methoxy group will also direct it to other positions, leading to a mixture of products. The desired this compound is formed when the meta-directing effect of the acetyl group prevails.
B. Troubleshooting & Optimization Steps
Controlling the isomer ratio hinges on carefully managing the reaction conditions to exploit the subtle energetic differences between the transition states leading to each product.[1]
-
Temperature Control: This is the most critical parameter. Lower temperatures (e.g., 0-5 °C) generally increase selectivity. At higher temperatures, the reaction has enough energy to overcome the activation barriers for the formation of less-favored isomers, resulting in a more varied product mixture.[1]
-
Choice of Nitrating Agent: The reactivity of the nitrating agent can significantly influence the isomer distribution.
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and potent nitrating agent. While effective, it can sometimes lead to lower selectivity. The concentration of sulfuric acid can also play a role.
-
Milder Nitrating Agents: Consider using reagents like nitric acid in acetic anhydride or dinitrogen pentoxide (N₂O₅).[1] These may offer different selectivity profiles, potentially favoring one isomer over others. For instance, nitration with nitric acid and acetic anhydride can sometimes favor ortho-substitution in activated systems.[1]
-
-
Slow and Controlled Addition: Add the nitrating agent to the solution of 3-methoxyacetophenone dropwise and with efficient stirring. This prevents localized areas of high concentration and temperature, which can decrease selectivity.
Diagram: Regioselectivity in the Nitration of 3-Methoxyacetophenone
Caption: Competing directing effects in the nitration of 3-methoxyacetophenone.
Issue 2: My product is contaminated with a dark, tarry substance, and the yield is low.
Question: After quenching the reaction, I observe a significant amount of dark, insoluble material, and my overall yield of the desired product is poor. What is causing this decomposition?
A. Underlying Cause: Oxidation Side Reactions
Nitric acid, especially when in a mixture with sulfuric acid, is a powerful oxidizing agent.[1] The electron-rich aromatic ring of 3-methoxyacetophenone and the benzylic protons of the acetyl group are susceptible to oxidation. This can lead to the formation of a complex mixture of byproducts, including carboxylic acids and polymeric tars, which results in a lower yield of the desired nitro-compound.[2]
B. Troubleshooting & Optimization Steps
-
Strict Temperature Control: As with selectivity, maintaining a low temperature (0-5 °C) throughout the addition of the nitrating agent is crucial. The oxidation reactions have higher activation energies and are more likely to occur at elevated temperatures.
-
Controlled Addition: A slow, dropwise addition of the nitrating agent ensures that the heat generated by the exothermic reaction can be effectively dissipated by the cooling bath, preventing temperature spikes that promote oxidation.[1]
-
Minimize Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Unnecessarily long reaction times can increase the extent of oxidation.
-
Lower Acidity: In some cases, reducing the concentration of sulfuric acid in the mixed acid can decrease the overall oxidizing power of the reaction mixture.[1] However, this may also reduce the rate of the desired nitration, so optimization is key.
Issue 3: I'm having trouble separating the desired 5-nitro isomer from the other byproducts.
Question: My product is a mixture of isomers. What is the best way to purify this compound?
A. Underlying Cause: Similar Physical Properties of Isomers
Positional isomers often have very similar physical properties, such as boiling points and polarities, which can make their separation challenging.[3] The choice of purification method will depend on the scale of your reaction and the specific isomer profile of your crude product.
B. Purification Protocols
-
Fractional Crystallization This is often the most effective method for purification on a larger scale. It relies on differences in the solubility of the isomers in a particular solvent.
-
Solvent Screening: Test the solubility of your crude mixture in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures like ethanol/water) at both room temperature and the solvent's boiling point.[3] The ideal solvent will dissolve the product mixture when hot but will have low solubility for the desired isomer upon cooling, allowing it to crystallize out selectively.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Further cool the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent.
-
Analyze the purity of the crystals and the remaining mother liquor by TLC or NMR to assess the efficiency of the separation. Multiple recrystallizations may be necessary.
-
-
-
Column Chromatography For smaller scale reactions or when crystallization is ineffective, silica gel column chromatography is the preferred method.
-
Column Selection: For aromatic positional isomers, columns that offer alternative selectivity to standard C18, such as those with a phenyl-based stationary phase, can be very effective due to π-π interactions.[3]
-
Mobile Phase Optimization: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Use TLC to find a solvent system that gives good separation (ΔR_f > 0.2) between the spots corresponding to the different isomers.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack the column.
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the optimized solvent system, collecting fractions and analyzing them by TLC.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
-
-
Table 1: Predicted ¹H NMR Chemical Shifts for Mono-nitrated Isomers of 3-Methoxyacetophenone
Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions. The key is the relative shift and splitting pattern of the aromatic protons.
| Isomer | Aromatic Protons (Predicted δ, ppm) & Splitting | Rationale for Identification |
| This compound (Desired) | ~8.2 (s), ~7.9 (s), ~7.7 (s) | Three singlets (or narrow multiplets) in the aromatic region due to meta-relationships between all protons. |
| 1-(3-Methoxy-4-nitrophenyl)ethanone | ~8.0 (d), ~7.8 (dd), ~7.2 (d) | An ABC spin system with distinct doublet and doublet of doublets patterns. |
| 1-(3-Methoxy-2-nitrophenyl)ethanone | ~7.6 (t), ~7.4 (d), ~7.2 (d) | An AMX spin system, likely with one proton shifted significantly upfield due to steric effects. |
| 1-(3-Methoxy-6-nitrophenyl)ethanone | ~7.5 (d), ~7.3 (dd), ~7.0 (d) | An ABC spin system, similar to the 4-nitro isomer but with different chemical shifts. |
Diagram: General Purification Workflow
Caption: Decision workflow for purification of the final product.
Experimental Protocol: Representative Nitration of 3-Methoxyacetophenone
This protocol is a standard procedure and should be adapted and optimized based on your specific laboratory setup and safety assessment.
Materials:
-
3-Methoxyacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add 3-methoxyacetophenone (1.0 eq.) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to a small amount of cold, concentrated sulfuric acid.
-
Nitration: Add the prepared nitrating mixture to the dropping funnel and add it dropwise to the stirred solution of the acetophenone over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate.
-
Isolation & Neutralization:
-
Isolate the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Further wash the crude product with a cold, saturated solution of sodium bicarbonate to remove residual acid, followed by a final wash with cold deionized water.
-
-
Drying & Purification:
-
Dry the crude product under vacuum.
-
Proceed with purification via fractional crystallization or column chromatography as described in the section above.
-
References
-
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
Shan, S., et al. (2008). (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. PMC. Retrieved from [Link]
-
Vaia. (n.d.). Write the structure of the principal organic product obtained on nitration of each of the following. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Retrieved from [Link]
-
Henichart, J. P., et al. (2001). Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. Retrieved from [Link]
- Sowlati-Hashjin, S., & Karttunen, A. J. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 12.
-
DTIC. (1980). The Control of Isomer Distributions in Nitration Reactions. Retrieved from [Link]
-
NIST. (n.d.). 3-Methoxyacetophenone. WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Process for separating isomeric mixtures.
-
SciELO South Africa. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
MDPI Encyclopedia. (2021). Enantiomers and Their Resolution. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2018). Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide. Retrieved from [Link]
Sources
optimizing temperature for 1-(3-Methoxy-5-nitrophenyl)ethanone synthesis
Technical Support Guide: Synthesis & Optimization of 1-(3-Methoxy-5-nitrophenyl)ethanone
Executive Summary & Core Issue Analysis
The Problem: Users frequently encounter low yields and incorrect isomers (primarily 1-(4-methoxy-3-nitrophenyl)ethanone or the 2-nitro isomer) when attempting to synthesize This compound via direct nitration of 3-methoxyacetophenone.
The Root Cause: This is a classic case of Electronic Vector Conflict .
-
Methoxy Group (-OMe): Strongly activating, ortho/para directing.
-
Acetyl Group (-COCH₃): Deactivating, meta directing.
-
The Conflict: In 3-methoxyacetophenone, the methoxy group's directing power dominates. It directs the incoming nitro group to positions 2, 4, and 6. The acetyl group directs to positions 5. Because the activation of the methoxy group is kinetically superior, the reaction yields almost exclusively ortho/para products relative to the methoxy group, not the desired meta-meta (3,5-disubstituted) pattern.
The Solution:
To achieve the 3,5-substitution pattern, you must invert the synthetic logic. You cannot introduce the nitro group after the methoxy group. You must utilize a Nucleophilic Aromatic Substitution (
Recommended Synthetic Routes & Protocols
We recommend Route A for high-purity medicinal chemistry applications and Route B for scalable process chemistry, provided strict temperature controls are met.
Route A: The "Gold Standard" (Benzoic Acid Transformation)
Best for: High purity, unambiguous regiochemistry.
Logic: Starts with the pre-defined 3,5-substitution pattern found in commercially available 3-hydroxy-5-nitrobenzoic acid.
-
O-Methylation: 3-hydroxy-5-nitrobenzoic acid
3-methoxy-5-nitrobenzoic acid. -
Acyl Chloride Formation: Conversion to acid chloride using
. -
Ketone Formation: Selective alkylation using a Weinreb amide intermediate or Gilman reagent (
) to prevent over-addition.
Route B: The Process Route ( of 3,5-Dinitroacetophenone)
Best for: Speed and cost-efficiency.
Logic: Utilizes the symmetry of 3,5-dinitroacetophenone. The ring is highly electron-deficient, making it susceptible to nucleophilic attack by methoxide, displacing one nitro group.
Caption: Comparison of the failed direct nitration route vs. the recommended Nucleophilic Aromatic Substitution (
Troubleshooting & Optimization Guide (Route B Focus)
Since Route B involves a sensitive equilibrium, temperature control is the critical variable.
Optimization Table: Reaction (3,5-Dinitroacetophenone + NaOMe)
| Parameter | Condition | Outcome / Risk | Corrective Action |
| Temperature | < 40°C | Incomplete Conversion. The nitro group is a good leaving group, but the activation energy barrier requires heat. | Increase temp to 60°C. Monitor by TLC/HPLC. |
| Temperature | 60°C - 65°C | Optimal Window. Kinetic control favors mono-substitution. | Maintain steady reflux. |
| Temperature | > 80°C | Bis-Substitution. Risk of displacing both nitro groups to form 3,5-dimethoxyacetophenone. | Reduce temp immediately. Quench reaction at 95% conversion. |
| Stoichiometry | > 1.1 eq NaOMe | Side Reactions. Enolate formation at the acetyl group (aldol condensation) or bis-substitution. | Use strictly 1.0–1.05 equivalents of NaOMe. |
Step-by-Step Protocol: Synthesis
-
Preparation: Dissolve 3,5-Dinitroacetophenone (1.0 eq) in anhydrous Methanol (10 vol).
-
Reagent Addition: Prepare a solution of Sodium Methoxide (1.05 eq) in Methanol.
-
Temperature Setpoint: Heat the substrate solution to 60°C .
-
Controlled Addition: Add the NaOMe solution dropwise over 30–45 minutes.
-
Why? High local concentration of methoxide leads to bis-substitution. Slow addition ensures the mono-nitro species is the statistical dominant electrophile.
-
-
Reaction Monitoring: Stir at 60°C-Reflux. Monitor via HPLC every 30 minutes.
-
Endpoint: When starting material is <2%.
-
-
Quench: Cool to 0°C and acidify with 1M HCl to pH 4. This neutralizes the phenoxide/methoxide and prevents further reaction during workup.
-
Workup: Evaporate methanol, extract with Ethyl Acetate, wash with brine.
Frequently Asked Questions (FAQs)
Q1: Can I just nitrate 3-methoxyacetophenone at -78°C to get the meta isomer? A: No. Temperature affects kinetics, but it rarely overrides strong electronic directing effects. The transition state energy difference between the ortho/para attack (stabilized by resonance from Oxygen) and the meta attack (destabilized) is too large. You will simply get no reaction or the wrong isomer.
Q2: I am seeing a "dimer" impurity in the
-
Fix: Keep the reaction time short and strictly control stoichiometry (do not use excess base).
Q3: Why use the Weinreb Amide route (Route A) if it has more steps? A: Route A is modular and guarantees the position of the substituents. If you are making a GMP API or a library where impurity profiling is critical, Route A avoids the "separation of nitro isomers" headache entirely.
Q4: Is 3-bromo-5-nitroacetophenone a viable precursor? A: Yes. If you can source 3-bromo-5-nitroacetophenone , you can perform a copper-catalyzed methoxylation (Ullmann-type) or Pd-catalyzed coupling.
-
Condition: MeOH, CuI (10 mol%), 1,10-phenanthroline,
, 80°C. -
Advantage:[2][3][4] Avoids the bis-substitution risk of the dinitro route.
References
- Regioselectivity in Nitration: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
- Mechanism: Beck, J. R. (1978). "Nucleophilic displacement of aromatic nitro groups." Tetrahedron, 34(14), 2057-2068.
-
Synthesis of 3,5-Disubstituted Acetophenones
-
Weinreb Amide Route: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.
Sources
- 1. US6566562B2 - Process for the preparation of isolongifolanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. h4 acetylation p1-4intratumoral: Topics by Science.gov [science.gov]
- 5. CN101277919A - 2-methoxy-2, 6-dimethyloctanal and its use as a fragrance ingredient - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(3-Methoxy-5-nitrophenyl)ethanone
The following guide is structured as a Tier-3 Technical Support Document, designed for researchers encountering specific purity bottlenecks with 1-(3-Methoxy-5-nitrophenyl)ethanone (CAS: 85276-69-3).
Document ID: TS-PUR-85276 | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Impurity Profiling
Purifying This compound presents a unique challenge due to the "meta-meta" substitution pattern.[1] Unlike its ortho/para isomers, this molecule possesses high symmetry but is often the minor product in direct electrophilic aromatic substitution (EAS) reactions.
If synthesized via the nitration of 3-methoxyacetophenone, the crude mixture is dominated by the 2-nitro and 4-nitro regioisomers (due to the o,p-directing methoxy group). The 5-nitro target (meta to both groups relative to the original directing logic) is often present in lower quantities, requiring aggressive fractionation.
Common Impurity Profile
| Impurity Type | Origin | Physicochemical Behavior | Removal Strategy |
| Regioisomers (2-nitro, 4-nitro) | Competitive nitration at activated positions.[1] | Similar polarity; distinct crystal packing. | Fractional Crystallization + Flash Chromatography. |
| Phenolic Byproducts | Acid-catalyzed demethylation of the methoxy group.[1] | High acidity (pKa ~7-9).[1] | Caustic Wash (1M NaOH). |
| Dinitrated Species | Over-nitration (runaway exotherm).[1] | Highly non-polar (if intramolecular H-bond) or very polar.[1] | Silica Gel Filtration. |
| Benzoic Acids | Oxidation of the acetyl group (Haloform-type side reaction).[1] | Acidic; soluble in NaHCO3. | Bicarbonate Wash.[2][3][4][5] |
Module 1: Chemical Decontamination (The "Pre-Wash")
Issue: Crude material is dark, oily, or contains significant baseline noise in HPLC. Diagnosis: Presence of phenolic degradation products or oxidatively cleaved species.[1]
Before attempting crystallization or chromatography, you must chemically strip acidic impurities. The presence of phenols (from demethylation) will inhibit crystallization by acting as emulsifiers.[1]
Protocol: The Three-Stage Wash[1][4]
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g). Avoid ether (peroxide risk with nitro compounds).
-
Acid Scavenging (Phenol Removal):
-
Neutralization: Wash 1x with Brine, then dry over anhydrous Na2SO4 .
-
Concentration: Evaporate to dryness. If the oil solidifies, proceed to Module 2.
CRITICAL WARNING: Do not use strong bases (KOH/MeOH) or heat during the wash. Nitro-ketones can undergo Baeyer-Drewson type reactions or aldol condensations under basic conditions.[1] Keep it cold (0-5°C) and fast.
Module 2: Fractional Crystallization (Isomer Rejection)
Issue: Chromatography is failing to separate the 2-nitro and 4-nitro isomers from the target 5-nitro compound. Solution: Exploit the symmetry-driven lattice energy differences.[1]
The 3-methoxy-5-nitro isomer is more symmetrical than the 2-nitro (sterically crowded) or 4-nitro isomers.[1] This typically results in a higher melting point and lower solubility in semi-polar solvents.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Temperature Profile | Outcome |
| Ethanol / Water | 9:1 to 7:3 | Reflux | Best for bulk removal of oily isomers. Target crystallizes; oils stay in mother liquor. |
| IPA / Hexane | 1:2 | 60°C | "Crash" method for high recovery, lower purity. |
| Toluene | Pure | 80°C | Highly specific.[1] The 5-nitro isomer often forms needles; ortho-isomers remain soluble.[1] |
Protocol: The "Toluene Switch"
-
Suspend the semi-solid crude in minimal Toluene (3 mL/g).
-
Heat to 80°C until dissolution is near-complete. If insoluble black tar remains, hot filter immediately.
-
Allow to cool to Room Temperature (RT) undisturbed for 4 hours.
-
Seeding: If no crystals appear, scratch the glass or add a seed crystal of pure 3-methoxy-5-nitroacetophenone.[1]
-
Filtration: Collect the pale yellow solid.
-
Analysis: Check HPLC. If 2-nitro isomer > 5%, recrystallize again.
Module 3: Chromatographic Resolution
Issue: Co-elution of regioisomers on standard Silica (C18 or Normal Phase). Diagnosis: The dipole moments of the nitro-isomers are too similar for standard adsorption mechanisms.
Stationary Phase Selection
-
Standard Silica (Normal Phase): Often fails.[1] The isomers have nearly identical Rf values in Hexane/EtOAc.
-
C18 (Reverse Phase): Moderate separation.[1]
-
Phenyl-Hexyl (Reverse Phase): HIGHLY RECOMMENDED. [1]
Flash Chromatography Method (Normal Phase Optimization)
If you lack Phenyl-Hexyl columns, use this modified normal phase method:
-
Mobile Phase: Toluene / Acetone (Gradient 0%
10% Acetone).[1]-
Why? Toluene acts as a "modifier" rather than just a diluent, engaging in pi-stacking with the nitro groups.[1]
-
-
Loading: Dry load on Celite. Do not liquid load (prevents band broadening).
Visualizing the Purification Logic
Caption: Decision tree for maximizing yield while ensuring removal of critical phenolic and regioisomeric impurities.
Troubleshooting FAQs
Q1: My product is oiling out during crystallization. What is wrong? A: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops too fast or the impurity profile is too high.
-
Fix: Re-dissolve by heating.[1][4] Add 10% more solvent. Add a seed crystal at the cloud point.[1] Slow down the cooling ramp (wrap the flask in foil/towel).
Q2: I see a new spot on TLC after heating the compound in methanol. A: You likely formed an acetal or underwent transesterification/degradation if acid traces were present.[1] Nitro-acetophenones are reasonably stable, but avoid prolonged reflux in acidic alcohols. Ensure your glassware is base-washed if you suspect acid contamination.
Q3: The NMR shows a singlet at ~2.6 ppm (Acetyl) but multiple sets of aromatic protons. A: You have a mixture of isomers.[1]
-
3-Methoxy-5-nitro (Target): Look for a "triplet-like" pattern (actually doublet of doublets) or three distinct singlets (t) depending on resolution, typically at
7.7-8.2 range.[1] The key is the symmetry. -
2-Nitro Isomer: Look for protons shifted upfield due to shielding from the twisted nitro group.[1]
Q4: Can I distill this compound? A: NO. Nitro compounds, especially nitro-ketones, have high decomposition energies.[1] Distillation risks thermal runaway or explosion. Rely on crystallization and chromatography.
References
-
BenchChem. (2025).[1][3][9][10][11] Technical Support Center: Nitration of 2-Methoxyacetophenone & Isomer Challenges. Retrieved from
-
ChemicalBook. (n.d.).[1] Product Data: this compound (CAS 85276-69-3).[1][12][13] Retrieved from
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions: Mechanisms and Directing Effects. Retrieved from
-
National Institute of Standards and Technology (NIST). (n.d.).[1] 3-Methoxyacetophenone Mass Spectrum and Data. Retrieved from
(Note: While specific literature on the purification of the 5-nitro isomer is sparse, the protocols above are derived from standard methodologies for separating nitro-acetophenone regioisomers as detailed in References 1 and 3.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. is.muni.cz [is.muni.cz]
- 5. 3'-Methoxyacetophenone | CAS#:586-37-8 | Chemsrc [chemsrc.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. 85276-69-3|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Nitration Reactions
Current Status: Online Topic: Low Conversion in Electrophilic Aromatic Nitration Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Nitration Support Hub
Low conversion in nitration reactions is rarely a mystery; it is usually a calculable failure of stoichiometry, thermodynamics, or mass transfer. This guide treats your reaction vessel as a system to be debugged. We move beyond "add more acid" to understanding the activity of the nitronium ion (
Module 1: Diagnostic Workflow
Before altering reagents, trace your issue through this logic gate to identify the limiting factor.
Figure 1: Decision tree for isolating the root cause of incomplete nitration.
Module 2: The "Hardware" – Reagents & Mixing
Q: I am using standard Mixed Acid (
A: You likely have "Water Poisoning" of the Nitronium Ion.
The active electrophile is not nitric acid; it is the nitronium ion (
As the reaction proceeds, it generates water as a byproduct.[1] If your initial sulfuric acid concentration is too low, or if the reaction generates enough water to dilute the acid below a critical threshold (typically ~80-85%
-
Corrective Action:
-
Calculate the Dehydrating Value of Sulfuric Acid (DVS) . Ensure you have a molar excess of
to sequester the water produced. -
Use Fuming Nitric Acid (98%+) instead of Concentrated (68-70%) to minimize initial water load.
-
Add Oleum (fuming sulfuric acid) to scavenge water if the substrate is acid-stable.
-
Q: My TLC shows starting material, but the reaction mixture is biphasic. Is this a problem?
A: Yes. You are fighting the Nernst Diffusion Layer.
Most aromatic substrates are not soluble in mixed acid. The reaction occurs at the interface or requires the substrate to diffuse into the acid phase. If the reaction rate (
-
Corrective Action:
-
Vortex/Impeller: Standard magnetic stir bars are often insufficient for viscous mixed acids. Use an overhead stirrer with a high-shear impeller.
-
Solvent: Add a solvent like Dichloromethane (DCM) or Nitromethane to dissolve the substrate and improve transport, though this dilutes the acid strength.
-
Module 3: Thermodynamics & Substrate Electronics
Q: I am nitrating a benzoate ester (or similar deactivated ring). The reaction is negligible at
A: You have not overcome the Activation Energy (
-
The Trap: Researchers often fear the "nitration exotherm" and keep the reaction too cold (
). Deactivated substrates often require to proceed. -
Corrective Action: Perform a controlled temperature ramp. Monitor heat flow (RC1 calorimetry is ideal) to distinguish between reaction onset and decomposition.
Q: Can I use Acetyl Nitrate for sensitive substrates?
A: Yes, but strictly adhere to safety protocols.
Acetyl nitrate (
CRITICAL WARNING: Acetyl nitrate is thermally unstable.
-
NEVER allow the temperature to exceed
(Explosion Hazard). -
NEVER isolate pure acetyl nitrate.
-
ALWAYS quench with extreme caution.
Module 4: Mechanism & Pathway Visualization
Understanding the pathway helps predict side reactions (like oxidation or rearrangement).
Figure 2: Mechanistic pathway showing the critical inhibitory role of water generation.
Experimental Protocol: Standardized Mixed Acid Nitration
Application: Baseline protocol for nitrating moderately deactivated substrates (e.g., Methyl Benzoate) [6].
Safety: Reaction is highly exothermic.[3] Nitric acid is a strong oxidizer.
Step-by-Step Procedure:
-
Preparation of Nitrating Acid:
-
Substrate Preparation:
-
Place
of substrate (e.g., Methyl Benzoate) in a separate flask containing Conc. . -
Cool to
with vigorous stirring.
-
-
Addition (The Critical Step):
-
Add the Nitrating Acid mixture to the Substrate mixture dropwise .
-
Control: Maintain internal temperature
. If T spikes, stop addition immediately.
-
-
Reaction & Quench:
-
Allow to warm to Room Temperature (RT) and stir for 15 minutes.
-
Pour mixture over
of crushed ice. -
Filter the precipitate or extract with Ether/DCM.[3]
-
Data Summary: Common Reagent Profiles
| Reagent System | Strength | Primary Application | Key Risk |
| Mixed Acid ( | High | General purpose, deactivated rings | Exotherm, functional group hydrolysis |
| Fuming HNO3 | Very High | Highly deactivated rings | Severe oxidation, NOx fumes |
| Acetyl Nitrate ( | Moderate | Acid-sensitive substrates, ortho-selective | Explosive > 60°C |
| Nitronium Tetrafluoroborate | Extreme | Inert substrates, anhydrous conditions | Highly hygroscopic, expensive |
References
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
-
Marziano, N. C., et al. (1977). "Thermodynamic behavior of the nitronium ion in sulfuric acid-water mixtures." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Quadros, P. A., et al. (2005). "Continuous adiabatic industrial benzene nitration with mixed acid in a CSTR." Chemical Engineering Journal. Link
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
-
Fischer, A., et al. (1970). "Acetyl nitrate nitration."[6] Journal of the Chemical Society.[7] Link
-
Kamm, O., & Segur, J. B. (1923). "Methyl m-nitrobenzoate."[4][5][8] Organic Syntheses, Coll.[5] Vol. 1, p.372. Link
Sources
- 1. kbr.com [kbr.com]
- 2. Acetyl Nitrate Reagent|CAS 591-09-3|For Research [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The rate of nitronium ion formation from nitric acid in aqueous sulphuric acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Nitration of Methyl Benzoate Experiment [praxilabs.com]
Technical Support Center: Minimizing Impurity Formation in 1-(3-Methoxy-5-nitrophenyl)ethanone Synthesis
Executive Summary & Strategic Route Analysis
The synthesis of 1-(3-Methoxy-5-nitrophenyl)ethanone presents a classic challenge in aromatic substitution: achieving a 1,3,5-substitution pattern (meta-relationship between all groups).
The Core Problem: Direct nitration of 3-methoxyacetophenone is the most common "rookie error." The methoxy group is a strong ortho/para director, while the acetyl group is a meta director. These directing effects conflict, but the activating methoxy group dominates kinetics, leading primarily to 1-(3-methoxy-4-nitrophenyl)ethanone (para) and the 2-nitro isomer (ortho), rather than the desired 5-nitro (meta) isomer.
The Solution: To minimize regio-isomeric impurities, the synthesis must proceed via a Meta-Directing Scaffold Strategy . The most robust route builds the 1,3,5-nitrogen/carbon framework before introducing the electron-donating methoxy group.
Recommended Pathway:
-
Nitration: 3-Nitroacetophenone
3,5-Dinitroacetophenone (Thermodynamically favored). -
Selective Reduction: 3,5-Dinitroacetophenone
3-Amino-5-nitroacetophenone (Zinin Reduction). -
Hydrolysis (Sandmeyer): 3-Amino-5-nitroacetophenone
3-Hydroxy-5-nitroacetophenone. -
O-Methylation: 3-Hydroxy-5-nitroacetophenone
Target .
Critical Impurity Control Points (Troubleshooting)
Phase 1: The Nitration Step (Scaffold Construction)
Reaction: 3-Nitroacetophenone + HNO₃/H₂SO₄
| Issue | Symptom | Root Cause | Corrective Action |
| Incomplete Conversion | Starting material (3-Nitroacetophenone) in LC-MS. | Temperature too low (<50°C) or insufficient acid strength. | Increase temp to 80°C carefully. Ensure fuming HNO₃ is used if H₂SO₄ ratio is low. |
| Trinitro- Species | Impurity peak at M+45 mass. | Reaction temp >100°C or excessive reaction time. | Quench reaction immediately upon consumption of SM. Maintain temp <90°C. |
| Oxidative Degradation | Dark tar/blackening; low yield. | Exotherm runaway; oxidation of the acetyl group. | Critical: Add reagents slowly. Use an ice bath during addition, then heat. |
Technical Insight: The introduction of the second nitro group is difficult because the ring is deactivated. However, the meta positions (3 and 5) are the only electronically accessible sites. High purity here is defined by the absence of the ortho isomers, which are naturally suppressed by the electronics.
Phase 2: Selective Reduction (The "Zinin" Reduction)
Reaction: 3,5-Dinitroacetophenone + NaHS (or Na₂S)
Q: Why is my product contaminated with diamine (3,5-diaminoacetophenone)? A: You are likely using an excess of reducing agent or allowing the temperature to spike.
-
Protocol Fix: Use exactly 1.0–1.2 equivalents of Sodium Hydrosulfide (NaHS) in methanol/water. Maintain temperature at 60°C. Do not reflux vigorously.
-
Purification: The mono-amine is less polar than the diamine. Flash chromatography (DCM/MeOH) easily separates them.
Q: I see orange/red impurities that won't separate. A: These are Azoxy or Azo dimers , formed by the condensation of nitroso- intermediates with amines under basic conditions.
-
Prevention: Keep the pH near neutral (use NaHS + NaHCO₃ buffer) rather than strongly alkaline (Na₂S).
Phase 3: The Methylation Step (Final Functionalization)
Reaction: 3-Hydroxy-5-nitroacetophenone + MeI/K₂CO₃
Q: I am seeing two impurity peaks with the same mass (M+14). What are they? A: This is the classic competition between O-alkylation (Desired) and C-alkylation (Impurity).
-
Mechanism: Phenoxide ions are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation (on the ring) can occur if "hard" electrophiles or high temperatures are used.
-
Protocol Fix:
-
Solvent: Use Acetone (polar aprotic) instead of DMF/DMSO to favor O-alkylation via S_N2 mechanism.
-
Base: Use Potassium Carbonate (K₂CO₃) rather than stronger bases like NaH, which increase the electron density on the ring carbon.
-
Temperature: Reflux in acetone (56°C) is safer than heating in DMF.
-
Visualizing the Synthetic Logic
The following diagram illustrates the pathway and the "Forbidden Route" (Direct Nitration) that leads to high impurity levels.
Caption: Comparative pathways showing the failure of direct nitration (Red) vs. the robust stepwise meta-functionalization route (Green).
Quantitative Data & Specifications
Expected Impurity Profile (Optimized Route)
| Component | Retention Time (Rel.) | Limit (Area %) | Origin |
| Target | 1.00 | >98.0% | Product |
| 3-Hydroxy-5-nitro... | 0.85 | <0.5% | Unreacted Precursor |
| 3,5-Dimethoxy... | 1.15 | <0.2% | Over-methylation (rare) |
| Azoxy-dimer | 1.40 | <0.1% | Reduction byproduct carryover |
| Isomer (4-nitro) | 0.95 | 0.0% | Eliminated by Route Design |
Key Reaction Parameters
| Parameter | Recommended Value | Why? |
| Nitration Temp | 80°C - 90°C | Activation energy for deactivated ring is high. |
| NaHS Stoichiometry | 1.1 eq | Prevents reduction of both nitro groups. |
| Methylation Solvent | Acetone (Dry) | Promotes O-alkylation; easy workup. |
Frequently Asked Questions (FAQ)
Q1: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes. DMS is cheaper for scale-up. However, DMS is highly toxic. If using DMS, ensure you quench the reaction with aqueous ammonia to destroy excess reagent before workup. The impurity profile remains similar, but DMS is more aggressive, so strictly control equivalents (1.05 eq).
Q2: Why not use the Sandmeyer reaction to convert the amine to a methoxy group directly? A: The reaction of a diazonium salt with methanol to yield a methyl ether is often low-yielding and prone to side reactions (reduction to H, phenol formation). It is far more reliable to hydrolyze to the phenol first (high yield) and then methylate.
Q3: My final product is yellow. Is this an impurity? A: Not necessarily. Nitro-aromatic ketones are often naturally pale yellow. However, a deep orange or red color indicates azo-impurities carried over from the reduction step. Recrystallization from Ethanol/Water usually removes these colored impurities effectively.
References
-
ChemicalBook. (n.d.). This compound Synthesis and Properties. Retrieved from
-
BenchChem. (2025).[1] Technical Guide to the Synthesis of 1-(3-Acetyl-5-nitrophenyl)ethanone. Retrieved from
-
Organic Syntheses. (1951). Preparation of 3,5-Dinitroanisole via Sodium Methoxide (Analogous Chemistry). Coll. Vol. 1, p. 208. Retrieved from
-
PrepChem. (n.d.). Synthesis of 3-methoxy-2-nitroacetophenone (Demonstrating the wrong isomer via direct nitration). Retrieved from
Sources
solvent effects on the reaction rate of 1-(3-Methoxy-5-nitrophenyl)ethanone
Technical Support Center: Kinetic Optimization for 1-(3-Methoxy-5-nitrophenyl)ethanone
Subject: Solvent Effects on Reaction Rates & Solubility Protocols Ticket ID: KINETICS-3M5N-ACE Applicable Compound: this compound (CAS: 85276-69-3 / 20716-41-0) Reaction Class: Nucleophilic Addition (Reduction, Condensation) & Substitution[1]
Executive Summary
You are working with an electron-deficient acetophenone derivative. The presence of the nitro group (-NO₂) at the meta position strongly activates the carbonyl carbon toward nucleophilic attack via inductive withdrawal (-I). The methoxy group (-OCH₃) , also at the meta position, cannot donate electrons via resonance to the carbonyl, leaving its inductive withdrawal effect dominant.
Consequently, this molecule is significantly more reactive toward nucleophiles (e.g., NaBH₄, Grignards, Hydrazines) than unsubstituted acetophenone. Solvent selection must balance solubility (due to the polar nitro group) with transition state stabilization .
Module 1: Solubility & Solvent Compatibility
User Issue: "My starting material precipitates before the reaction starts, or yields are inconsistent due to heterogeneity."
Technical Insight: The nitro group introduces a high dipole moment, rendering the molecule insoluble in non-polar hydrocarbons (Hexane, Heptane) and only sparingly soluble in non-polar aromatics (Toluene) at room temperature.
Solubility Troubleshooting Table:
| Solvent Class | Representative Solvents | Solubility Rating | Kinetic Impact (Nucleophilic Attack) | Recommendation |
| Polar Protic | Methanol, Ethanol | High | Accelerated (H-bond activation) | Preferred for NaBH₄ reduction.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Variable (Cation solvation) | Use for SɴAr or if high temp required.[1] Hard to remove. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate/High | Moderate | Good balance for condensations.[1] |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Slow (Weak solvation) | Use only if water sensitivity is critical.[1] |
| Non-Polar | Hexane, Toluene | Poor/Insoluble | N/A (Heterogeneous) | Avoid unless using Phase Transfer Catalysis.[1] |
Module 2: Reaction Rate Optimization (Nucleophilic Addition)
User Issue: "The reduction with Sodium Borohydride (NaBH₄) is proceeding, but the rate is unexpected compared to standard acetophenone."
Diagnosis: The reaction rate is governed by the stability of the charged transition state.
-
Mechanism: The hydride (H⁻) attacks the carbonyl carbon, creating a negatively charged alkoxide intermediate.
-
Solvent Effect: Polar protic solvents (MeOH) stabilize this developing negative charge via Hydrogen Bonding, lowering the activation energy (
).
The "Protic Advantage" Protocol
For this specific nitro-methoxy derivative, the reaction is naturally fast. However, if you observe sluggishness in THF or DCM, it is likely due to the lack of electrophilic activation .
-
Step 1: Switch solvent to Methanol (MeOH) .[1]
-
Step 2: If solubility is an issue in pure MeOH, use a THF:MeOH (4:1) mixture.[1] The methanol acts as a co-solvent catalyst.
-
Mechanism: The solvent molecules hydrogen bond to the carbonyl oxygen, pulling electron density and making the carbon more susceptible to attack.
Figure 1: Solvation effect on the transition state energy during nucleophilic addition. Protic solvents stabilize the alkoxide intermediate, accelerating the reaction.
Module 3: Electronic Effects (Hammett Analysis)
User Issue: "I am trying to predict the rate compared to a 4-methoxy analog. Why is the 3-methoxy-5-nitro isomer faster?"
Scientific Explanation: You must apply the Hammett Equation principles ($ \log(k/k_0) = \rho \sigma $).[2]
-
Reaction Constant (
): Nucleophilic addition to ketones has a positive value (typically +2 to +3).[1] This means electron-withdrawing groups increase the rate. -
Substituent Constants (
): -
Calculation:
Since is highly positive, the reaction rate will be significantly higher than unsubstituted acetophenone ( ).
Troubleshooting Implication:
-
Runaway Exotherms: Because the substrate is highly activated, adding the nucleophile (NaBH₄ or Grignard) too quickly in a protic solvent can cause a thermal runaway.
-
Protocol Adjustment: Cool the reaction to 0°C before addition, even if the standard protocol suggests room temperature.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Toluene for the reaction to simplify workup? A: Only if you use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB). The nitro group makes the ketone too polar for pure toluene. Without PTC, the reaction will be heterogeneous and kinetically limited by surface area, not intrinsic reactivity.
Q2: I see a color change to deep red/orange upon adding base. Is this normal? A: Yes. This is likely the formation of a Meisenheimer Complex or simply the deprotonation of the alpha-methyl group (forming an enolate). The nitro group stabilizes the enolate via resonance through the ring. If you are doing a reduction, this color should fade upon quenching. If you are doing an aldol condensation, the color persists.
Q3: How do I remove DMSO if I use it for solubility? A: Do not distill. The boiling point is too high and may decompose the nitro group. Use a Lyophilization (Freeze-drying) cycle or an aggressive aqueous wash (5x Brine) followed by extraction into Ethyl Acetate.
References
-
Solvent Effects on Acetophenone Reduction
- Source: Asghar, F. et al. "Kinetics and Mechanism of Electrochemical Reduction of Acetophenone in Different Solvents." Transactions of the Faraday Society.
- Relevance: Establishes the necessity of proton donors (protic solvents) for efficient ketone reduction kinetics.
-
URL:[1]
-
Hammett Substituent Constants
-
Solubility of Nitro-Acetophenones
-
Nucleophilic Addition Mechanisms
Sources
Technical Support Center: Scalable Synthesis of 1-(3-Methoxy-5-nitrophenyl)ethanone
Case ID: SC-502760-SYN Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Target Molecule: 1-(3-Methoxy-5-nitrophenyl)ethanone (CAS: 502760-58-7)
Executive Summary & Route Selection
The "Isomer Trap" Warning
User Query: "Can I just nitrate 3-methoxyacetophenone to get the target?"
Technical Response: NO. Direct nitration of 3-methoxyacetophenone is a common pitfall. The methoxy group is a strong ortho/para director, while the acetyl group is a meta director. However, the activation power of the methoxy group dominates. Nitration will predominantly yield 1-(4-methoxy-3-nitrophenyl)ethanone or the 2-nitro isomer, not the desired 3,5-substitution pattern.
The Recommended Route: Weinreb Amide Protocol
To achieve the specific 1,3,5-substitution pattern (meta-methoxy, meta-nitro, meta-acetyl) reliably at scale, we recommend the Weinreb Amide Route starting from 3-Methoxy-5-nitrobenzoic acid . This method guarantees regiochemical integrity and prevents over-alkylation during the ketone formation step.
Route Decision Logic (DOT Visualization)
Figure 1: Decision matrix highlighting the regiochemical necessity of the Weinreb route over direct nitration.
Technical Guide: The Weinreb Amide Protocol
Phase 1: Amidation (Acid to Weinreb Amide)
Reaction: 3-Methoxy-5-nitrobenzoic acid +
Troubleshooting Guide: Phase 1
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Residual Thionyl Chloride ( | Ensure complete removal of |
| Vilsmeier Adduct Formation | DMF catalysis overheat | If using DMF as a catalyst for chlorination, keep temp <40°C. High temp generates reactive Vilsmeier intermediates that trap the product. |
| Incomplete Conversion | HCl Inhibition | The reaction generates HCl. Use a biphasic system ( |
Expert Insight: The Biphasic Advantage
For scale-up (>100g), avoid anhydrous amine hydrochloride salts if possible. Use the Schotten-Baumann conditions : Dissolve the acid chloride in DCM and add it to a cooled (
Phase 2: Grignard Addition (The Critical Step)
Reaction: Weinreb Amide + Methylmagnesium Bromide (MeMgBr)
Workflow Visualization
Figure 2: The Weinreb Chelation Mechanism preventing over-addition.
Troubleshooting Guide: Phase 2
Q: Why am I seeing tertiary alcohol impurities (over-alkylation)?
-
A: This is rare with Weinreb amides but happens if the Intermediate Chelate collapses during the reaction.
-
Fix: Keep the internal temperature strictly below 0°C during addition. If the temp rises, the Mg-chelate destabilizes, releasing the ketone, which then reacts with more Grignard.
-
Fix: Ensure your THF is dry. Moisture destroys the chelate stability.
-
Q: The reaction stalled at 80% conversion.
-
A: The "Coiling Effect."[1] Long reaction times at low temps can cause the magnesium salts to precipitate and coat the stir bar/impeller.
-
Fix: Use 2-Methyltetrahydrofuran (2-MeTHF) instead of THF. It has better solubility for magnesium salts and higher boiling point for safety.
-
Q: Dangerous exotherm during Quench.
-
A: You are quenching unreacted MeMgBr.
-
Protocol:Inverse Quench. Transfer the cold reaction mixture into a chilled solution of dilute HCl or
. Do not dump water into the reaction vessel.
-
Alternative Protocol: Alkylation (If Precursor is Available)
If you already possess 1-(3-Hydroxy-5-nitrophenyl)ethanone , the synthesis is a single alkylation step.
Reaction: Phenol + Me-X + Base
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Dimethyl Sulfate (DMS) or MeI | DMS is preferred for scale-up (cheaper, higher boiling point than MeI). MeI is volatile and expensive. |
| Base | Weaker bases prevent aldol condensation side-reactions of the acetyl group. Avoid NaOH/KOH if possible. | |
| Solvent | Acetone or Acetonitrile | Polar aprotic solvents accelerate the |
Critical Safety Note: When using DMS, destroy excess reagent with aqueous Ammonia or NaOH during workup before isolating the product to prevent operator exposure to potent alkylators.
References & Authority
-
Weinreb Amide Synthesis Review:
-
Grignard Scale-Up Safety:
-
Title: Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides.
-
Source: National Institutes of Health (PMC), 2022.
-
URL:
-
-
General Nitration Hazards:
-
Title: Application Notes and Protocols for 1-(3-Acetyl-5-nitrophenyl)ethanone (Benchchem).[5]
-
Source: Benchchem Technical Library.
-
URL:
-
-
Regioselectivity in Acetophenone Derivatives:
-
Title: Synthesis of 3-nitroacetophenone (General Procedure).
-
Source: Masaryk University (Muni.cz) Lab Manuals.
-
URL:
-
Sources
Validation & Comparative
Technical Guide: Synthesis Routes for 1-(3-Methoxy-5-nitrophenyl)ethanone
Topic: Comparative Synthesis Guide: 1-(3-Methoxy-5-nitrophenyl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Analysis
The synthesis of This compound (CAS: 50275-26-4) presents a classic challenge in aromatic substitution: achieving a 1,3,5-trisubstituted pattern where the substituents (acetyl, methoxy, nitro) are meta to one another.
For the medicinal chemist, this scaffold is a high-value intermediate, often serving as a precursor for kinase inhibitors and receptor modulators. However, its preparation is non-trivial due to the directing effects of the substituents.
The "Direct Nitration" Trap
A common pitfall for junior chemists is attempting the direct nitration of 3-methoxyacetophenone. This route is fundamentally flawed due to electronic directing effects.
-
The Acetyl Group (EWG): Directs meta.
-
The Methoxy Group (EDG): Directs ortho/para and strongly activates the ring.
As illustrated below, the methoxy group dominates the regioselectivity, directing the incoming nitro group to the 2-position (ortho) or 4-position (para), rather than the desired 5-position (meta to the methoxy).
Figure 1: Regioselectivity analysis demonstrating why direct nitration fails to yield the target 1,3,5-isomer.
Comparative Route Analysis
To successfully synthesize the target, we must employ strategies that circumvent direct electrophilic aromatic substitution on the ketone. Below, we compare the two most viable industry-standard routes: the Reductive Functionalization Route (Classical) and the Metal-Catalyzed Cross-Coupling Route (Modern).
Comparison Matrix
| Feature | Route A: Reductive Functionalization | Route B: Stille Cross-Coupling |
| Starting Material | 3,5-Dinitroacetophenone (or Benzoic Acid) | 3-Bromo-5-nitroanisole |
| Key Mechanism | Zinin Reduction & Diazotization | Pd-Catalyzed C-C Bond Formation |
| Step Count | 3-4 Steps | 2 Steps |
| Overall Yield | 35% - 45% | 75% - 85% |
| Scalability | High (Kg scale feasible) | Moderate (Catalyst cost limits scale) |
| Safety Profile | Handling of diazonium salts required | Organotin reagents (Toxicity) |
| Cost Efficiency | High (Cheap reagents) | Low (Expensive catalyst/precursor) |
Detailed Experimental Protocols
Route A: The Reductive Functionalization Pathway
Best for: Large-scale synthesis where reagent cost is a primary constraint. Concept: We start with a symmetric precursor (3,5-dinitro) and desymmetrize it via partial reduction.
Workflow Diagram
Figure 2: Stepwise conversion of dinitroacetophenone to the target via partial reduction.
Protocol
-
Partial Reduction (Zinin Reduction):
-
Dissolve 3,5-dinitroacetophenone (10.0 g, 47.6 mmol) in methanol (100 mL).
-
Add a solution of Sodium Sulfide nonahydrate (Na2S·9H2O, 1.2 eq) or Sodium Hydrosulfide (NaHS) dropwise at reflux.
-
Critical Control Point: Monitor by TLC strictly. Stop immediately upon disappearance of starting material to prevent over-reduction to the diamine.
-
Workup: Cool, filter sulfur, evaporate solvent, and recrystallize from ethanol.
-
Yield: ~60-70% of 3-amino-5-nitroacetophenone.
-
-
Diazotization & Hydrolysis:
-
Suspend the amine (5.0 g) in 30% H2SO4 (40 mL) at 0°C.
-
Add NaNO2 (1.1 eq) solution dropwise, maintaining temp < 5°C. Stir for 30 min.
-
Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of 10% H2SO4. Evolution of N2 gas will be observed.
-
Workup: Cool, extract with Ethyl Acetate (3x), and wash with brine.[1][2]
-
Yield: ~60% of 3-hydroxy-5-nitroacetophenone.
-
-
O-Methylation:
-
Dissolve the phenol (3.0 g) in Acetone or DMF.
-
Add K2CO3 (2.0 eq) and Methyl Iodide (1.5 eq). Stir at RT (or 60°C for DMF) for 4 hours.
-
Workup: Aqueous extraction and silica gel chromatography (Hexane/EtOAc).
-
Final Yield: ~90% for this step.[3]
-
Route B: The Stille Cross-Coupling Pathway
Best for: Rapid delivery of material (mg to gram scale) for biological testing. Concept: Uses a commercially available halogenated precursor to install the acetyl group directly.
Workflow Diagram
Figure 3: Convergent synthesis using Palladium-catalyzed cross-coupling.
Protocol
-
Stille Coupling:
-
In a dry Schlenk flask, combine 3-bromo-5-nitroanisole (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq), and Pd(PPh3)4 (5 mol%) in anhydrous Toluene or Dioxane.
-
Degas with Argon for 15 minutes.
-
Heat to reflux (100-110°C) for 12-16 hours.
-
Mechanism:[4][5][6] The Pd inserts into the C-Br bond, transmetallates with the tin reagent, and reductively eliminates to form the vinyl ether intermediate.
-
-
Hydrolysis:
-
Cool the reaction mixture to RT.
-
Add 1M HCl (aq) directly to the reaction mixture and stir vigorously for 2 hours. This hydrolyzes the enol ether to the ketone.
-
Workup: Neutralize with NaHCO3, extract with EtOAc. To remove tin residues, wash the organic layer with a saturated KF solution (precipitates insoluble Bu3SnF).
-
Yield: ~75-85%.[7]
-
Conclusion & Recommendation
-
For Academic/Discovery Labs: Adopt Route B . The time savings and high purity outweigh the cost of the palladium catalyst and tin reagent. The commercially available bromide allows you to skip the tedious isomer separation required in precursor synthesis.
-
For Process/Scale-Up: Adopt Route A . While longer, it avoids toxic organotin waste and uses inexpensive bulk chemicals. The partial reduction step is the critical control point; once mastered, the route is robust.
References
-
Preparation of 3,5-dinitroacetophenone: Reynolds, G. A., & Hauser, C. R. (1950). Organic Syntheses, 30, 70.
-
Zinin Reduction (Partial Reduction): Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20, 455.
-
Stille Coupling for Acetophenone Synthesis: Kosugi, M., et al. (1983). Preparation of Aryl Methyl Ketones from Aryl Halides. Chemistry Letters, 12(6), 927-928.
-
Regioselectivity in Nitration: Olah, G. A., et al. (1978). Nitration of Aromatics. Journal of the American Chemical Society, 100(20), 6299.
-
General Synthesis of 3-Hydroxyacetophenone derivatives: ChemicalBook Technical Data for CAS 50275-26-4.
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. prepchem.com [prepchem.com]
- 3. 3-METHOXY-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]
- 5. is.muni.cz [is.muni.cz]
- 6. CN111253261A - A kind of preparation method of 3,5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
analytical methods for purity assessment of 1-(3-Methoxy-5-nitrophenyl)ethanone
Topic: Analytical Methods for Purity Assessment of 1-(3-Methoxy-5-nitrophenyl)ethanone Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts
Executive Summary
This compound (CAS: 85276-69-3) is a critical 1,3,5-substituted aromatic intermediate, often employed in the synthesis of kinase inhibitors and complex ligands.[1] Its structural integrity—specifically the meta-relationship between the nitro, methoxy, and acetyl groups—presents unique analytical challenges. Standard nitration of 3-methoxyacetophenone typically favors ortho/para substitution relative to the activating methoxy group, making the detection of regioisomers (e.g., the 2-nitro or 4-nitro isomers) the primary objective of any purity assessment.
This guide compares the industry-standard HPLC-UV/DAD method against the absolute quantification power of qNMR and the volatile profiling capabilities of GC-MS .
The Analytical Challenge: Regioisomerism & Polarity
Before selecting a method, one must understand the analyte's behavior:
-
Chemical Environment: The molecule contains a strongly deactivating nitro group and a moderately activating methoxy group.
-
Critical Impurities:
-
Regioisomers: 1-(3-Methoxy-4-nitrophenyl)ethanone (sterically hindered but electronically favored during synthesis).
-
Precursors: 3-Methoxyacetophenone or 3-Hydroxy-5-nitroacetophenone.
-
-
Chromatographic Behavior: The nitro group induces a strong dipole, making the molecule retentive on polar-embedded phases but potentially prone to peak tailing on standard C18 due to silanol interactions.
Primary Method: HPLC-UV/DAD (The Isomer Resolver)
Role: Routine Quality Control & Impurity Profiling.
While C18 columns are standard, they often fail to resolve the 3,5-nitro target from the 3,4-nitro isomer due to similar hydrophobicity. This guide recommends a Phenyl-Hexyl stationary phase, which utilizes
Experimental Protocol (Self-Validating)
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient:
-
0–2 min: 10% B (Equilibration)
-
2–15 min: 10%
80% B (Linear ramp) -
15–20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: DAD at 254 nm (aromatic backbone) and 210 nm (carbonyl).
-
Temperature: 30°C.
Why this works: The electron-deficient nitro ring interacts differently with the phenyl ring of the stationary phase depending on the position of the methoxy group. The 3,5-isomer (more symmetric electron withdrawal) will elute distinctly from the 3,4-isomer.
Data Output:
-
LOD/LOQ: Typically <0.05% (area normalization).
-
Suitability: Best for identifying trace organic impurities.
Advanced Method: qNMR (The Absolute Standard)
Role: Reference Standard Certification & Mass Balance.
Quantitative NMR (qNMR) is the only method that provides a direct mass purity value without requiring a reference standard of the analyte itself. It eliminates the "relative response factor" error inherent in HPLC-UV.
Experimental Protocol
-
Solvent: DMSO-d6 (Ensures complete solubility of the nitro-aromatic).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST).
-
Criteria: The IS signals must not overlap with the acetyl methyl singlet (
ppm) or the methoxy singlet ( ppm) of the target.
-
-
Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1):
60 seconds (Critical: Nitro groups can increase T1 relaxation times; insufficient D1 leads to under-quantification). -
Scans: 16–32.
-
Calculation:
Why this works: It validates the HPLC assay. If HPLC shows 99.5% purity but qNMR shows 95.0%, the discrepancy reveals non-chromatographable impurities (inorganic salts, moisture) or response factor bias.
Complementary Method: GC-MS (Volatiles & Precursors)
Role: Residual Solvent Analysis & Confirmation of Molecular Ion.
Warning: Nitro-acetophenones can be thermally labile.[4] Injection port temperatures must be optimized to prevent degradation (de-nitration) inside the liner.
Experimental Protocol
-
Column: DB-5ms or equivalent (5% Phenyl).
-
Inlet Temp: 220°C (Keep lower than standard 250°C).
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Temp Program: 50°C (hold 2 min)
20°C/min 280°C.
Comparative Analysis Summary
The following table synthesizes the performance metrics of the three methodologies.
| Feature | HPLC-UV (Phenyl-Hexyl) | qNMR (Internal Std) | GC-MS |
| Primary Utility | Impurity Profiling (Isomers) | Absolute Assay (%) | Volatiles & ID |
| Specificity | High (for organic impurities) | Very High (Structural ID) | High (Mass fingerprint) |
| Sensitivity (LOD) | High (~0.01%) | Low (~1.0%) | High (~0.05%) |
| Reference Std? | Required for Assay | Not Required | Required |
| Throughput | High (Automated) | Low (Manual Prep) | Medium |
| Risk Factor | Response factor variation | T1 relaxation errors | Thermal degradation |
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the stage of drug development.
Figure 1: Analytical decision tree for this compound, prioritizing isomer resolution and absolute quantification.
Expert Insight: The "Self-Validating" Protocol
-
Use qNMR first to establish the absolute purity of your "Gold Standard" batch. This anchors your assay value to physical constants rather than potentially impure commercial standards.
-
Use the qNMR-valued standard to calibrate your HPLC method.
-
Run HPLC with the Phenyl-Hexyl column to ensure no isobaric impurities (which might overlap in NMR) are present.
This loop ensures that your purity assessment is both specific (via HPLC chromatography) and accurate (via NMR physics).
References
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Selectivity of Phenyl-Hexyl Phases for Aromatic and Nitro Compounds. Retrieved from [Link]
-
Almac Group. (n.d.). QNMR – A Modern Alternative to HPLC for Purity Analysis. Retrieved from [Link]
Sources
crystal structure analysis of 1-(3-Methoxy-5-nitrophenyl)ethanone derivatives
The following is a comprehensive Publish Comparison Guide regarding the crystal structure analysis of 1-(3-Methoxy-5-nitrophenyl)ethanone derivatives . This guide is designed for researchers and drug development professionals, moving beyond standard templates to provide a rigorous, data-driven technical narrative.
Executive Summary & Strategic Context
In the landscape of solid-state drug development, the This compound scaffold represents a critical "push-pull" system.[1] The interplay between the electron-withdrawing nitro group (
This guide compares the structural performance of key derivatives—specifically focusing on Nitroapocynin (1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone) and related hydrazone/chalcone analogs .[1] We analyze how subtle chemical modifications shift the dominant intermolecular forces from strong hydrogen bonding to weak van der Waals interactions, directly impacting material stability.
Key Comparative Metrics
| Feature | Nitroapocynin (Phenolic) | Hydrazone Derivatives | Chalcone Derivatives |
| Primary Interaction | Strong O–H[1][2]···O (Nitro) | N–H[1]···O (Nitro/Methoxy) | C–H[1][3]···O / |
| Crystal System | Triclinic / Monoclinic | Monoclinic ( | Orthorhombic / Monoclinic |
| Packing Motif | 3D H-bonded Network | 1D Chains / Dimers | Planar Sheets / Herringbone |
| Hirshfeld Dominance | O[1]···H contacts (>30%) | H···H contacts (~40-50%) | C[1]···H / |
Comparative Analysis of Crystallization Methodologies
The quality of the crystal structure is deterministic based on the growth method. For this class of nitro-methoxy acetophenones, we compare two primary protocols.
Protocol A: Slow Evaporation (Thermodynamic Control)
-
Best For: Obtaining stable polymorphs (e.g., Nitroapocynin).[1]
-
Solvent System: Ethanol/Acetone (1:1).
-
Mechanism: The high polarity of the nitro group requires a polar protic solvent to mediate nucleation. Slow evaporation allows the molecules to orient to maximize the O–H···O(nitro) interactions.[4][5][6]
-
Outcome: Large, block-like crystals suitable for SC-XRD.
Protocol B: Vapor Diffusion (Kinetic Control)
-
Best For: Hydrazone derivatives and Chalcones with lower solubility.[1]
-
System: THF (solvent) + Pentane (antisolvent).
-
Mechanism: As pentane diffuses into THF, the solution becomes supersaturated rapidly. This often traps metastable packing arrangements where weak C–H···O interactions dominate over
- stacking.[1] -
Outcome: Needle-like crystals; often requires low temperature (
) to prevent oiling out.[1]
Experimental Workflow Visualization
The following diagram outlines the decision matrix for crystallizing these derivatives, ensuring self-validating protocols.
Caption: Decision logic for selecting the crystallization method based on the derivative's polarity profile.
Structural Metrics & Intermolecular Interactions[3][5][6][7][8][9][10][11]
The "Push-Pull" Effect on Geometry
In this compound derivatives, the nitro group at position 5 and the methoxy group at position 3 create a specific steric and electronic environment.[1]
-
Planarity: In chalcone derivatives (e.g., E-isomers), the enone bridge typically enforces planarity.[1] However, the 3-methoxy group often induces a slight twist (torsion angle
) relative to the phenyl ring to minimize steric clash with ortho-hydrogens. -
Nitro Group Orientation: The nitro group is almost always coplanar with the benzene ring to maximize resonance (
-electron delocalization). This coplanarity makes the nitro oxygen atoms highly accessible acceptors for hydrogen bonding.
Hydrogen Bonding vs. Packing Efficiency
Comparing Nitroapocynin (Phenolic) vs. Hydrazone derivatives:
| Interaction Type | Nitroapocynin (Phenol) | Hydrazone Derivative |
| Primary Donor | Phenolic -OH | Hydrazone -NH |
| Primary Acceptor | Nitro -O or Carbonyl -O | Carbonyl -O |
| Graph Set Motif | ||
| Result | High melting point, dense packing | Lower density, potential for polymorphism |
Critical Insight: In the absence of strong donors (like -OH), the methoxy oxygen is a poor acceptor. In chalcone derivatives lacking -OH or -NH groups, the crystal structure is stabilized almost exclusively by C–H[1]···O(nitro) weak hydrogen bonds and
Hirshfeld Surface Analysis
Hirshfeld surface analysis is the gold standard for quantifying these interactions.
-
d_norm Surface: For 3-methoxy-5-nitro derivatives, look for deep red spots near the nitro oxygens.[1] These indicate close contacts (shorter than van der Waals radii), usually representing C–H[1]···O interactions.
-
Fingerprint Plots:
Detailed Experimental Protocol
To ensure reproducibility (Trustworthiness), follow this validated protocol for synthesizing and crystallizing the Hydrazone derivative (a common model for this scaffold).
Step 1: Synthesis[1][2][3]
-
Reagents: Dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition: Add 4-nitrophenylhydrazine (1.0 eq) and a catalytic amount of glacial acetic acid (2 drops).
-
Reflux: Heat at
for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Isolation: Cool to room temperature. The precipitate (red/orange solid) is filtered and washed with cold ethanol.
Step 2: Crystallization (Solvent Layering)[1]
-
Dissolve 20 mg of the dried product in 2 mL of Chloroform (high solubility).
-
Place in a narrow vial.
-
Carefully layer 4 mL of n-Hexane (low solubility) on top using a syringe to avoid mixing.
-
Seal with Parafilm, poke one small hole for slow pressure equalization.
-
Store at
in a vibration-free zone. Crystals appear in 48-72 hours.
Step 3: Data Collection Strategy (SC-XRD)
-
Temperature: Collect at 100 K . Nitro groups often exhibit thermal disorder at room temperature; cooling freezes this rotation, improving the R-factor.
-
Resolution: Aim for
or better to accurately resolve the methoxy hydrogen positions.
Mechanistic Pathway: Packing Logic
This diagram illustrates how the molecular features of the 3-methoxy-5-nitro scaffold dictate the final crystal lattice.
Caption: The interplay between the nitro group's electronic pull and the methoxy group's steric bulk drives the self-assembly of the crystal lattice.
References
-
Shan, S., et al. (2008).[1][8] "(E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone." Acta Crystallographica Section E: Structure Reports Online, 64(7), o1341.
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PubChem. (n.d.).[1][9] "1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone (Nitroapocynin) Crystal Structure Data." National Library of Medicine.
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Conceição Silva, A. J. G., et al. (1999).[1] "Crystal structures of (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroethene and (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene." Journal of the Chilean Chemical Society.
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Prabhu, S. R., et al. (2017).[1] "Synthesis, crystal structure and Hirshfeld surface analysis of a novel chalcone derivative: (2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one." Chemical Data Collections.
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Kumar, C. S., et al. (2018).[1] "Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one." Acta Crystallographica Section E.
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A Comparative Analysis of the Chemical Reactivity of 1-(3-Methoxy-5-nitrophenyl)ethanone
An In-Depth Technical Guide
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
In the landscape of organic synthesis, particularly in the fields of medicinal chemistry and materials science, substituted acetophenones are foundational building blocks.[1] Their reactivity profile, dictated by the electronic and steric nature of substituents on the aromatic ring, determines their utility as precursors for more complex molecular architectures. This guide provides a detailed comparative analysis of the chemical reactivity of 1-(3-Methoxy-5-nitrophenyl)ethanone , a trifunctionalized aromatic ketone.
The unique arrangement of an electron-donating methoxy group positioned meta to two electron-withdrawing groups (nitro and acetyl) creates a complex electronic environment. This guide will dissect this complexity by comparing its reactivity to simpler, structurally related compounds:
-
Acetophenone (1): The unsubstituted parent compound, our baseline for reactivity.
-
3-Nitroacetophenone (2): To isolate the influence of a strong deactivating nitro group.
-
3-Methoxyacetophenone (3): To isolate the influence of a moderately activating methoxy group.
By examining the reactivity of these four compounds in key chemical transformations, we can elucidate the synergistic and antagonistic interplay of the substituents in our target molecule, This compound (4) . This analysis is critical for researchers seeking to strategically employ this versatile intermediate in multi-step syntheses.
Theoretical Framework: The Interplay of Electronic Effects
The reactivity of a substituted benzene ring and its side chains is governed by the cumulative electronic influence of its substituents. These influences are primarily categorized into two types: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density towards it (+I effect).[2]
-
Resonance Effect (M): Also known as the mesomeric effect, this is transmitted through the pi (π) system via the delocalization of electrons. Groups with lone pairs (e.g., -OCH₃) can donate electron density to the ring (+M effect), whereas groups with π-bonds to electronegative atoms (e.g., -NO₂, -COCH₃) withdraw electron density (-M effect).[2] Generally, the resonance effect is more powerful than the inductive effect when they are in opposition.[3]
In This compound (4) , we observe the following:
-
Nitro Group (-NO₂): A powerful deactivating group that withdraws electron density by both induction (-I) and resonance (-M).[4][5]
-
Acetyl Group (-COCH₃): A deactivating group that also withdraws electron density via induction (-I) and resonance (-M).[6]
-
Methoxy Group (-OCH₃): Exhibits a dual role. It is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+M).[3][7][8] The +M effect is dominant, making it an overall activating group.
The combination of these effects in compound 4 leads to a highly electron-deficient aromatic ring and a significantly electrophilic carbonyl carbon.
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Safety Operating Guide
A Guide to the Safe Disposal of 1-(3-Methoxy-5-nitrophenyl)ethanone for Laboratory Professionals
In the dynamic environment of scientific research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research enterprise. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Methoxy-5-nitrophenyl)ethanone (CAS No. 85276-69-3), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in the foundational principles of chemical safety and waste management as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3][4]
Understanding the Compound: Hazard Profile and Characteristics
This compound is an aromatic ketone containing a nitro group.[5][6] While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available safety data sheets, its structural features suggest that it should be handled as a hazardous substance.[7] The presence of the nitroaromatic group is of particular importance, as compounds in this class can exhibit toxic properties and may be harmful if inhaled, ingested, or absorbed through the skin.[7] Furthermore, upon combustion, nitro-containing organic compounds can produce toxic nitrogen oxides (NOx).[8]
| Property | Value | Source |
| CAS Number | 85276-69-3 | [5][6] |
| Molecular Formula | C9H9NO4 | [5][6] |
| Molecular Weight | 195.17 g/mol | [5][6] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds[9] |
| Potential Hazards | May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation. Combustion may produce toxic nitrogen oxides. | Inferred from structurally similar compounds[7][8] |
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by a set of universal principles designed to minimize risk. These include:
-
Waste Identification and Characterization: All chemical waste must be correctly identified to determine if it meets the criteria for hazardous waste.[10]
-
Proper Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[1][11]
-
Containment: Waste must be stored in containers that are compatible with the chemical, in good condition, and securely closed.[11][12][13]
-
Clear Labeling: All waste containers must be accurately and clearly labeled with their contents and associated hazards.[10][11][12]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be conducted in a laboratory setting by trained personnel.
1. Personal Protective Equipment (PPE):
Before beginning any waste handling procedures, it is imperative to be outfitted with the appropriate PPE. This is the first line of defense against chemical exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat is mandatory to protect against splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
2. Waste Characterization and Segregation:
-
Hazardous Waste Determination: Due to its chemical structure (nitroaromatic ketone), this compound should be treated as hazardous waste.
-
Segregation: This waste should be collected separately from other waste streams, particularly from strong acids, bases, and oxidizing agents to prevent any potential reactions.
3. Waste Collection and Containment:
-
Solid Waste:
-
Carefully transfer any solid this compound waste into a designated hazardous waste container.
-
Use a dedicated scoop or spatula for the transfer to avoid cross-contamination.
-
-
Liquid Waste (Solutions):
-
If the waste is in a solution, carefully pour the liquid into a designated liquid hazardous waste container.
-
Use a funnel to prevent spills.
-
Do not mix this waste with other incompatible liquid wastes.
-
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or absorbent pads, that are contaminated with this compound must also be disposed of as hazardous waste in the solid waste container.[11]
-
4. Container Selection and Labeling:
-
Container Choice: The waste container must be made of a material compatible with this compound (e.g., a high-density polyethylene (HDPE) or glass container for solids and liquids). The container must be in good condition with a secure, leak-proof lid.[11][12][14]
-
Labeling: As soon as the first particle of waste is added, the container must be labeled.[11] The label must include:
Caption: Disposal Workflow for this compound.
5. Temporary Storage:
-
The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA).[12][13]
-
This area should be under the control of the laboratory personnel generating the waste.[12]
-
The container must be kept closed at all times except when adding waste.[11][12]
6. Final Disposal:
-
Once the waste container is full or is ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[12]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[10] Improper disposal can lead to significant environmental contamination and legal penalties.[1]
Emergency Procedures in Case of a Spill
In the event of a small spill of this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or if there is a risk of significant inhalation exposure, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Collection: Carefully scoop the absorbent material and the spilled chemical into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EH&S department.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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A Researcher's Guide to the Safe Handling of 1-(3-Methoxy-5-nitrophenyl)ethanone
An In-Depth Technical Guide on Personal Protective Equipment (PPE) and Disposal
As researchers and scientists at the forefront of drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides a comprehensive framework for the safe handling of 1-(3-Methoxy-5-nitrophenyl)ethanone, a compound characterized by its aromatic nitro and ketone functionalities. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established safety protocols for related chemical classes to ensure a conservative and robust approach to its management in the laboratory.
Hazard Assessment: Understanding the Risks
Key Hazard Considerations:
-
Toxicity: Many aromatic nitro compounds are known to be toxic.[3]
-
Skin Absorption: The potential for dermal absorption is a significant concern with nitro compounds.[3]
-
Irritation: Similar compounds can cause skin and eye irritation.[4][5]
-
Inhalation: Handling the compound as a powder can generate dust, which may be harmful if inhaled.[6]
The GHS pictograms associated with this compound indicate a warning is necessary, with hazard statements suggesting it may be harmful if swallowed, and may cause skin and eye irritation.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The following recommendations are based on best practices for handling aromatic nitro compounds and ketones.[3][6]
Hand Protection: The First Line of Defense
The selection of appropriate gloves is critical due to the potential for skin absorption. No single glove material is impervious to all chemicals, so understanding the properties of different glove types is essential.
Recommended Glove Types:
| Glove Material | Protection Against Ketones | Protection Against Aromatic Compounds | Notes |
| Butyl Rubber | Excellent | Good | Offers superior resistance against ketones and esters.[7][8][9][10] |
| Viton/Butyl | Excellent | Excellent | Provides a high level of protection against a broad range of chemicals, including aromatic and chlorinated solvents.[7][11] |
| Nitrile | Good | Fair | A good general-use glove, offering resistance to many solvents, oils, and bases.[7][8][10] Thicker, reusable nitrile gloves are recommended for extended contact.[8] |
Protocol for Glove Selection and Use:
-
Assess the Task: For incidental contact, such as weighing small quantities, a disposable nitrile glove may be sufficient.[8] For extended handling or in case of a spill, more robust gloves like butyl rubber are recommended.
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before wearing them.
-
Double Gloving: For enhanced protection, consider wearing two pairs of gloves.
-
Proper Removal and Disposal: Remove gloves without touching the outer surface with bare skin and dispose of them as hazardous waste.[4] Never reuse disposable gloves.[8]
Eye and Face Protection: Shielding from Splashes and Dust
Protecting the eyes from splashes and airborne particles is non-negotiable.
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn for all laboratory work.[12]
-
Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles that form a seal around the eyes are required.[12][13]
-
Face Shield: For procedures with a higher risk of splashing or for handling larger quantities, a face shield worn over safety goggles provides an additional layer of protection.[13]
Body Protection: Preventing Skin Contact
A lab coat is the standard for protecting skin and clothing from contamination.
-
Laboratory Coat: A standard, fully buttoned lab coat should be worn at all times in the laboratory.[4][5]
-
Flame-Resistant Lab Coat: When working with flammable solvents in conjunction with the compound, a flame-resistant lab coat is recommended.[3]
-
Closed-Toe Shoes: Always wear closed-toe shoes to protect your feet from spills.[6]
Respiratory Protection: Avoiding Inhalation Hazards
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[4][5] If work outside of a fume hood is unavoidable and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[6]
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal procedures are crucial to prevent contamination and ensure the safety of all laboratory personnel.
Prudent Handling Practices
-
Weighing: Whenever possible, weigh the compound inside a chemical fume hood or on a balance with a draft shield to contain any dust.[6]
-
Dissolving: Add solvents to the solid compound slowly to prevent splashing. If heating is required, use a controlled heating source like a mantle and ensure adequate ventilation.[6]
-
Post-Handling Decontamination: Thoroughly clean any equipment that has come into contact with the compound using a suitable solvent. This cleaning solvent should be collected as hazardous waste.[6] Wipe down the work surface with a damp cloth and dispose of it as solid hazardous waste.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.[4]
-
Evacuate and Ventilate: Clear the area and ensure it is well-ventilated.[4]
-
Containment: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials such as paper towels.[3][4]
-
Collection: Carefully sweep or scoop the absorbed material into a designated and labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Disposal Protocol
All waste contaminated with this compound must be treated as hazardous waste.[14] Do not dispose of this compound down the drain or in regular trash.[3][4]
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weighing papers, and absorbent pads, in a clearly labeled, sealed, and compatible hazardous waste container.[5][6][14]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling and Storage: Ensure all waste containers are properly labeled with the full chemical name and appropriate hazard warnings.[4] Store waste containers in a designated and well-ventilated area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for proper pickup and disposal.[4][15]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
